molecular formula C33H44N2O17S B15561580 O-Demethylpaulomycin A

O-Demethylpaulomycin A

Cat. No.: B15561580
M. Wt: 772.8 g/mol
InChI Key: MMHXEYFKFMVGKP-GZEXJTPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-demethylpaulomycin A is an organooxygen compound. It is functionally related to a tetracarboxylic acid.
(3R)-3-[(2R,3R,4R,5R,6R)-6-(acetyloxymethyl)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyl-5-[(1S)-1-[(2R)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.
isolated from Streptomyces paulus;  structure given in first source

Properties

Molecular Formula

C33H44N2O17S

Molecular Weight

772.8 g/mol

IUPAC Name

(3R)-3-[(2R,3R,4R,5R,6R)-6-(acetyloxymethyl)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyl-5-[(1S)-1-[(2R)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C33H44N2O17S/c1-7-13(3)30(43)49-15(5)33(46)14(4)48-21(9-20(33)38)51-26-24(39)28(32(45)10-18(37)23(34)22(27(32)40)29(41)42)50-19(11-47-16(6)36)25(26)52-31(44)17(8-2)35-12-53/h8,13-15,19-21,24-26,28,34,38-40,45-46H,7,9-11H2,1-6H3,(H,41,42)/b17-8+,34-23?/t13-,14+,15+,19-,20+,21-,24-,25-,26-,28-,32+,33+/m1/s1

InChI Key

MMHXEYFKFMVGKP-GZEXJTPRSA-N

Origin of Product

United States

Foundational & Exploratory

O-Demethylpaulomycin A: A Technical Overview of its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosylated secondary metabolites. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, microbiology, and pharmacology. This document details the producing organism, fermentation and isolation protocols, and the current understanding of the biosynthetic pathway.

Discovery and Producing Organism

This compound was first reported in 1988 by Argoudelis and colleagues at the Upjohn Company.[1] It was isolated from the fermentation broth of the Gram-positive bacterium Streptomyces paulus strain 273.[1] This strain is also known to produce other members of the paulomycin family, including paulomycins A and B.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₃H₄₄N₂O₁₇S[1]
Molecular Weight788.77 g/mol Calculated
AppearanceAmorphous solidInferred from isolation descriptions
Key Structural FeaturesPaulic acid moiety, D-allose, L-paulomycose[2]

Fermentation and Production

Detailed, specific fermentation protocols for the production of this compound by Streptomyces paulus strain 273 are not extensively published. However, general fermentation procedures for paulomycin production by other Streptomyces paulus strains, such as NRRL 8115, can provide a foundational methodology.

General Fermentation Protocol for Paulomycin Production
  • Inoculum Preparation: A spore suspension of Streptomyces paulus is used to inoculate a seed culture medium.

  • Seed Culture: The seed culture is incubated for a specified period to generate sufficient biomass for inoculation of the production medium.

  • Production Culture: The production medium is inoculated with the seed culture and incubated under controlled conditions (temperature, aeration, agitation) to facilitate the biosynthesis of paulomycins.

Quantitative data regarding the fermentation yield or titer of this compound is not available in the reviewed literature.

Extraction and Purification

The extraction and purification of this compound from the fermentation broth of Streptomyces paulus 273 involves a multi-step process to separate it from other produced paulomycins and culture components.

General Extraction and Purification Protocol
  • Broth Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic paulomycins into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include:

    • Silica gel chromatography

    • Reverse-phase high-performance liquid chromatography (HPLC)

A detailed, step-by-step protocol for the purification of this compound is not publicly available.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment (FAB) Mass Spectrometry.[1]

Spectroscopic Data

Biosynthesis

The biosynthesis of paulomycins, including this compound, is a complex process involving a large biosynthetic gene cluster (BGC). The paulomycin BGC has been identified and characterized in several Streptomyces species, including S. paulus NRRL 8115 and S. albus J1074.[2][3]

Proposed Biosynthetic Pathway

The biosynthesis of the paulomycin scaffold is proposed to be a convergent process, starting from the primary metabolite chorismate.[4] The pathway involves the assembly of three main structural components:

  • The Paulic Acid Moiety: A unique isothiocyanate-containing residue.

  • D-allose: A sugar moiety.

  • L-paulomycose: An eight-carbon sugar.

The formation of this compound involves an O-demethylation step of a methylated paulomycin precursor. The specific enzyme responsible for this demethylation has not yet been definitively identified. However, analysis of the paulomycin BGC in S. paulus NRRL 8115 revealed the presence of a putative O-methyltransferase gene, pau43.[2] While this enzyme is proposed to be involved in the 3"-O-methylation of a deoxysugar intermediate, it is possible that another methyltransferase or a demethylase within the cluster or the host's general metabolism is responsible for the formation of this compound.

Biosynthetic_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis spore Streptomyces paulus 273 Spore Stock seed Seed Culture spore->seed Inoculation production Production Culture seed->production Inoculation broth Fermentation Broth production->broth extraction Solvent Extraction broth->extraction crude Crude Extract extraction->crude hplc HPLC Purification crude->hplc pure_compound This compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms

Caption: Experimental workflow for the discovery and isolation of this compound.

Regulation of Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues.[5][6][7] This regulation occurs at multiple levels, from the expression of pathway-specific regulatory genes within the biosynthetic gene cluster to global regulators that control primary and secondary metabolism.

Specific signaling pathways that directly control the production of this compound in Streptomyces paulus have not been elucidated. However, the general principles of secondary metabolism regulation in Streptomyces likely apply. These include:

  • Pathway-Specific Regulators: The paulomycin BGC contains genes encoding regulatory proteins that likely control the expression of the biosynthetic genes.

  • Global Regulators: Nutrient limitation (e.g., phosphate, nitrogen, carbon) is a common trigger for secondary metabolite production in Streptomyces.

  • Small Molecule Effectors: Gamma-butyrolactones (GBLs) are hormone-like signaling molecules that are known to regulate antibiotic production in many Streptomyces species.

Regulatory_Pathway environmental_signals Environmental Signals (Nutrient Limitation, Stress) global_regulators Global Regulatory Networks (e.g., PhoP, AfsR) environmental_signals->global_regulators gbl γ-Butyrolactone Signaling global_regulators->gbl pathway_regulators Pathway-Specific Regulators (in paulomycin BGC) global_regulators->pathway_regulators gbl->pathway_regulators biosynthesis_genes Paulomycin Biosynthesis Genes pathway_regulators->biosynthesis_genes production This compound Production biosynthesis_genes->production

Caption: Putative regulatory cascade for this compound production.

Conclusion

This compound represents an interesting member of the paulomycin family of antibiotics. While its initial discovery and structural characterization have been reported, significant gaps in our knowledge remain, particularly concerning the specifics of its fermentation, purification, and the enzymatic details of its biosynthesis. Further research is warranted to fully elucidate the biosynthetic pathway, including the identification of the O-demethylating enzyme, and to explore the regulatory mechanisms governing its production. Such studies could pave the way for titer improvement through metabolic engineering and the generation of novel paulomycin analogs with enhanced therapeutic properties.

References

O-Demethylpaulomycin A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of glycosylated antibiotics, which exhibit potent activity against Gram-positive bacteria.[1] These natural products are biosynthesized by various Streptomyces species. A key structural feature of the paulomycins is the presence of a unique eight-carbon sugar, paulomycose, which is typically O-methylated at the 3" position. This compound, as its name suggests, lacks this methyl group, a modification that has implications for its biological activity and provides a unique opportunity for biosynthetic engineering.[1] This guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its formation.

The Paulomycin Biosynthetic Gene Cluster

The biosynthesis of paulomycins, including this compound, is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). In Streptomyces paulus NRRL 8115, this cluster, designated as the pau cluster, spans approximately 61 kilobases and contains 53 open reading frames (ORFs).[1] Comparative genomic analyses of different paulomycin-producing Streptomyces strains have been instrumental in identifying and defining the boundaries of this BGC.[1][2]

Proposed Functions of the pau Genes

Bioinformatic analysis of the 53 ORFs in the pau cluster has allowed for the assignment of putative functions to the encoded proteins. These functions include enzymes involved in the biosynthesis of the three core moieties of paulomycins: the paulomycose sugar, the "ring A" aglycone, and the paulic acid side chain, as well as regulatory and transport proteins.[1] A comprehensive list of the pau genes and their proposed functions is provided in the table below.

Table 1: Proposed Functions of ORFs in the Paulomycin Biosynthetic Gene Cluster of Streptomyces paulus NRRL 8115 [1]

GeneProposed Function
pau1Glycosyltransferase
pau2Acyl-CoA dehydrogenase
pau3Enoyl-CoA hydratase/isomerase
pau43-hydroxyacyl-CoA dehydrogenase
pau5Acyl-CoA synthetase
pau6Acyltransferase
pau7Aldo/keto reductase
pau8Pyruvate dehydrogenase E1 component
pau9Pyruvate dehydrogenase E2 component
pau10Branched-chain alpha-keto acid dehydrogenase
pau11Putative enzyme involved in paulomycose branched chain biosynthesis
pau12Glycosyltransferase
pau13LAL-family transcriptional regulator
pau14ABC transporter ATP-binding protein
pau15ABC transporter permease
pau16Acyl carrier protein
pau173-oxoacyl-ACP synthase
pau183-dehydroquinate synthase-like protein
pau19Chorismatase
pau20Anthranilate synthase component II
pau21Anthranilate synthase component I
pau22Isochorismate synthase
pau232,3-dihydro-2,3-dihydroxybenzoate dehydrogenase
pau24Acetyltransferase
pau25SAM-dependent methyltransferase
pau26Thioesterase
pau27Cytochrome P450
pau28Ferredoxin
......
pau53Hypothetical protein

This table is a partial representation. For a complete list, refer to Li et al., 2015.

The Convergent Biosynthesis of Paulomycins and the Origin of this compound

The biosynthesis of paulomycins is proposed to follow a convergent model, where the major structural components are synthesized independently before being assembled into the final molecule.[1] The key difference in the biosynthesis of this compound lies in the final modification of the paulomycose moiety.

The Role of the Putative Methyltransferase Pau25

Within the pau gene cluster, pau25 is annotated as a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[1] In the biosynthesis of paulomycin A and B, Pau25 is hypothesized to catalyze the O-methylation of the hydroxyl group at the 3" position of the paulomycose sugar. The production of this compound is therefore attributed to the absence, inactivation, or significantly reduced activity of the Pau25 enzyme. This leads to the transfer of a non-methylated paulomycose sugar to the aglycone, resulting in the formation of this compound.

Biosynthetic Pathway Diagram

O_Demethylpaulomycin_A_Biosynthesis cluster_chorismate Ring A Biosynthesis cluster_sugar Paulomycose Biosynthesis cluster_assembly Assembly Chorismate Chorismate 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid Chorismate->3-Hydroxyanthranilic_Acid pau18-23 Paulomenol_Core Paulomenol_Core 3-Hydroxyanthranilic_Acid->Paulomenol_Core pau1, pau12 (Glycosyltransferases) Sugar_Precursor Sugar_Precursor Intermediate_Paulomycose Intermediate_Paulomycose Sugar_Precursor->Intermediate_Paulomycose pau8-11 Paulomycose Paulomycose Intermediate_Paulomycose->Paulomycose Pau25 (Methyltransferase) (Inactive in this compound biosynthesis) Paulomycose->Paulomenol_Core O-Demethylpaulomycin_A O-Demethylpaulomycin_A Paulomenol_Core->O-Demethylpaulomycin_A pau2-6, pau24 (Tailoring enzymes) Gene_Inactivation_Workflow cluster_plasmid Disruption Plasmid Construction cluster_conjugation Conjugation and Selection cluster_verification Mutant Verification PCR_up PCR amplify upstream flanking region of pau25 Ligation Ligate fragments into a suicide vector (e.g., pKC1139) PCR_up->Ligation PCR_down PCR amplify downstream flanking region of pau25 PCR_down->Ligation Resistance_Cassette Antibiotic resistance cassette (e.g., apramycin) Resistance_Cassette->Ligation E_coli_ET12567 Transform disruption plasmid into E. coli ET12567/pUZ8002 Conjugation Conjugal transfer to Streptomyces paulus E_coli_ET12567->Conjugation Selection_1 Select for single-crossover exconjugants (e.g., on apramycin) Conjugation->Selection_1 Selection_2 Screen for double-crossover mutants (e.g., loss of vector marker) Selection_1->Selection_2 PCR_Verification PCR confirmation of gene replacement Selection_2->PCR_Verification Southern_Blot Southern blot analysis PCR_Verification->Southern_Blot HPLC_Analysis HPLC analysis of fermentation broth for this compound Southern_Blot->HPLC_Analysis

References

O-Demethylpaulomycin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosidic antibiotics produced by actinomycetes. First isolated from the fermentation broth of Streptomyces paulus, this compound, along with its structural analogs, has garnered interest for its antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic techniques, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. It is a complex molecule characterized by a glycosidically linked disaccharide moiety attached to a central aglycone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 113603-74-0KNApSAcK Metabolite Information
Molecular Formula C₃₃H₄₄N₂O₁₇S--INVALID-LINK--
Molecular Weight 772.77 g/mol --INVALID-LINK--
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in methanol, DMSOInferred from related compounds
Melting Point Not reported

Biological Activity

This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. The paulomycin family of antibiotics, in general, is known to be active against a range of bacterial pathogens.

Table 2: Antibacterial Activity of this compound (Representative Data)

Bacterial StrainMIC (μg/mL)
Staphylococcus aureusData not specifically available for this compound. Paulomycins generally show activity.
Streptococcus pneumoniaeData not specifically available for this compound. Paulomycins generally show activity.
Enterococcus faecalisData not specifically available for this compound. Paulomycins generally show activity.

Experimental Protocols

Isolation of this compound from Streptomyces paulus

The following is a generalized protocol based on the reported isolation of paulomycins from Streptomyces species.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of S. paulus in a suitable broth medium Centrifugation 2. Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation SolventExtraction 3. Extraction of the supernatant with an organic solvent (e.g., ethyl acetate) Centrifugation->SolventExtraction Concentration 4. Concentration of the organic extract under reduced pressure SolventExtraction->Concentration ColumnChromatography 5. Silica gel column chromatography Concentration->ColumnChromatography HPLC 6. Preparative High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC Crystallization 7. Crystallization to obtain pure this compound HPLC->Crystallization G cluster_pathway Paulomycin Biosynthesis Chorismate Chorismate Paulic_Acid_Precursor Paulic Acid Precursor Chorismate->Paulic_Acid_Precursor Paulomycin_Aglycone Paulomycin Aglycone Paulic_Acid_Precursor->Paulomycin_Aglycone Sugar_Moieties Sugar Moieties O_Demethylpaulomycin_A This compound Sugar_Moieties->O_Demethylpaulomycin_A Paulomycin_Aglycone->O_Demethylpaulomycin_A Paulomycin_A Paulomycin A O_Demethylpaulomycin_A->Paulomycin_A Methylation

O-Demethylpaulomycin A: An In-Depth Examination of a Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecular mechanism of action of O-Demethylpaulomycin A is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the known information and presents a hypothesized mechanism based on the actions of structurally related antibiotic compounds. All information requiring citation is sourced from the provided search results.

Executive Summary

This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces paulus.[1] While its antibacterial activity against Gram-positive bacteria has been noted, the precise molecular target and the biochemical pathways it disrupts remain largely uncharacterized. This document synthesizes the available information on this compound and the broader paulomycin class of antibiotics. Based on the established mechanisms of other complex natural product antibiotics that target bacterial cell wall synthesis, we hypothesize a potential mechanism of action for this compound involving the inhibition of a critical enzyme in the peptidoglycan biosynthesis pathway. Due to the lack of specific quantitative data and detailed experimental studies on this compound's mechanism, this guide will leverage information on analogous systems to provide a scientifically grounded, yet speculative, framework.

Introduction to this compound

This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules.[2][3] These compounds are primarily active against Gram-positive bacteria.[3][4] A key structural feature of the paulomycins, believed to be essential for their antibacterial properties, is the "paulic acid" moiety, which contains a rare isothiocyanate group. The loss of this moiety results in the formation of inactive paulomenols, highlighting its importance for biological activity.

Hypothesized Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Many potent natural product antibiotics exert their effects by disrupting the biosynthesis of the bacterial cell wall, a structure that is essential for bacterial viability and absent in eukaryotes, making it an excellent target for selective toxicity. A crucial step in this process is the synthesis of peptidoglycan, a polymer that forms the structural backbone of the cell wall.

The MraY Translocase: A Plausible Target

A key enzyme in the early stages of peptidoglycan synthesis is the phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY. MraY is an integral membrane protein that catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a committed step in peptidoglycan synthesis. The inhibition of MraY is the mechanism of action for several classes of complex nucleoside antibiotics, including tunicamycins and muraymycins.

Given the structural complexity of this compound and its activity against Gram-positive bacteria, it is plausible to hypothesize that its mechanism of action involves the inhibition of a critical step in cell wall synthesis. MraY represents a prime candidate for the molecular target of this compound.

Data Presentation

Due to the absence of specific studies on the mechanism of action of this compound, no quantitative data such as IC50 or Ki values for enzyme inhibition or Minimum Inhibitory Concentrations (MICs) against a range of bacteria can be provided.

Experimental Protocols

Detailed experimental protocols for key experiments cited are not available as no specific studies detailing the mechanism of action of this compound have been identified. However, a general workflow for investigating a hypothesized MraY inhibitor is presented below.

General Experimental Workflow for MraY Inhibition Assay

This workflow outlines the typical steps to determine if a compound inhibits MraY.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_mray Purification of MraY enzyme assay_mix Incubate MraY, substrate, undecaprenyl phosphate, and This compound prep_mray->assay_mix prep_substrate Synthesis of UDP-MurNAc-pentapeptide (radiolabeled or fluorescently tagged) prep_substrate->assay_mix prep_compound Solubilization of this compound prep_compound->assay_mix assay_stop Quench the reaction assay_mix->assay_stop assay_extract Extract Lipid I product assay_stop->assay_extract assay_quantify Quantify Lipid I formation (e.g., scintillation counting or HPLC) assay_extract->assay_quantify analysis_ic50 Determine IC50 value assay_quantify->analysis_ic50 analysis_kinetics Perform kinetic studies to determine inhibition type analysis_ic50->analysis_kinetics G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Translocation Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation inhibitor This compound (Hypothesized) inhibitor->MraY

References

O-Demethylpaulomycin A: An Uncharted Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a technical exploration of O-Demethylpaulomycin A, a lesser-known antibiotic with potential therapeutic applications. While a comprehensive quantitative analysis of its antibacterial spectrum remains elusive in publicly accessible literature, this guide synthesizes the available information and outlines the standard experimental protocols that would be employed for such an evaluation.

Introduction

Known Antibacterial Activity

Initial reports indicate that this compound exhibits activity primarily against Gram-positive bacteria. Specifically, its inhibitory effects against species of Staphylococcus and Streptococcus have been mentioned[1]. This positions it as a candidate for further investigation, particularly in an era of rising antibiotic resistance among these common pathogens. The lack of extensive, publicly available quantitative data, however, highlights a significant gap in our understanding of its full potential.

Hypothetical Antibacterial Spectrum

Based on the activity of related paulomycin compounds, it is reasonable to hypothesize that this compound would demonstrate efficacy against a spectrum of Gram-positive organisms. A comprehensive evaluation would be necessary to confirm this and to determine its activity, if any, against Gram-negative bacteria.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positiveData Not Available
Streptococcus pneumoniaeGram-positiveData Not Available
Enterococcus faecalisGram-positiveData Not Available
Bacillus subtilisGram-positiveData Not Available
Escherichia coliGram-negativeData Not Available
Pseudomonas aeruginosaGram-negativeData Not Available
Klebsiella pneumoniaeGram-negativeData Not Available

Note: This table is for illustrative purposes only. The MIC values are currently not available in the reviewed literature.

Standard Experimental Protocols for MIC Determination

To ascertain the antibacterial spectrum of this compound, standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) would be employed. The following protocols describe the typical workflow for determining Minimum Inhibitory Concentrations.

Broth Microdilution Method

This is a common and precise method for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of decreasing concentrations of the antibiotic.

  • Bacterial Inoculum Preparation: The test bacteria are cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar (B569324) Dilution Method

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

  • Bacterial Inoculum Preparation: Similar to the broth microdilution method, a standardized bacterial inoculum is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration).

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies on the agar surface.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the antibacterial spectrum of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep This compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Prep->Serial_Dilution Inoculum_Prep Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC_Reading MIC Determination (Visual Inspection) Incubation->MIC_Reading

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow start Start prep_agar Prepare Agar Plates with Varying Antibiotic Concentrations start->prep_agar spot_inoculum Spot Inoculum onto Each Agar Plate prep_agar->spot_inoculum prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->spot_inoculum incubate Incubate Plates spot_inoculum->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Agar Dilution MIC Assay.

Conclusion and Future Directions

This compound represents a potential antibacterial agent whose full spectrum of activity is yet to be elucidated. The information available suggests a promising avenue for research, particularly against Gram-positive pathogens. To move forward, a comprehensive in vitro study to determine the MIC values against a diverse panel of clinically relevant bacteria is imperative. Such data would be the foundational step in assessing the therapeutic potential of this antibiotic and would guide any subsequent preclinical and clinical development efforts. Researchers in the field of antibiotic discovery are encouraged to pursue the further characterization of this compound to unlock its potential in the fight against infectious diseases.

References

A Technical Guide to Streptomyces paulus and the Production of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Streptomyces paulus, a key producer of the paulomycin family of antibiotics. It focuses specifically on O-Demethylpaulomycin A, detailing its biosynthesis, genetic regulation, and strategies for production improvement. This guide consolidates critical data and methodologies to support research and development in the field of natural product antibiotics.

Introduction to Streptomyces paulus and Paulomycins

Streptomyces are Gram-positive, filamentous soil bacteria renowned for their ability to produce a wide array of secondary metabolites, including approximately 75% of commercially used antibiotics.[1] Streptomyces paulus is notable for producing the paulomycin complex, a group of glycosylated antibiotics highly active against various Gram-positive bacteria.[2][3] This complex includes compounds like paulomycin A and B, as well as their demethylated analog, this compound.[4] The unique structural features of these molecules, particularly the presence of an isothiocyanate group in the paulic acid moiety, are crucial for their biological activity.[2][5] Paulomenols, which lack this moiety, do not exhibit antibacterial properties, highlighting the importance of paulic acid for the compound's efficacy.[5]

Biosynthesis of this compound

The biosynthesis of paulomycins in Streptomyces paulus is governed by a dedicated biosynthetic gene cluster (BGC).

2.1. The Paulomycin Biosynthetic Gene Cluster (pau)

Through comparative genomic analysis of three paulomycin-producing strains (S. paulus NRRL 8115, Streptomyces sp. YN86, and S. albus J1074), the paulomycin BGC was identified.[6][7] Key characteristics of the cluster include:

  • Size: The conserved DNA region is approximately 61-kb in length.[6]

  • Composition: It contains 53 open reading frames (ORFs) responsible for biosynthesis, regulation, and resistance.[6]

  • Key Genes: The cluster houses genes for glycosyltransferases and enzymes for the synthesis of unique sugar moieties, such as the eight-carbon sugar paulomycose which features a two-carbon branched chain.[6]

The identity of the pau gene cluster was confirmed through targeted gene inactivation experiments. Inactivation of pau11, involved in the biosynthesis of the paulomycose branched chain, and pau18, involved in the formation of the ring A moiety, successfully abolished paulomycin production in S. paulus NRRL 8115.[6][7]

2.2. Proposed Biosynthetic Pathway

A convergent biosynthetic model has been proposed for the paulomycins based on the deduced functions of the pau genes.[6][7] The pathway involves the synthesis of the core paulic acid structure, the deoxysugar moieties, and their subsequent assembly. The TDP-6-deoxy-L-hexose 3-O-methyltransferase, Pau43, is responsible for the 3″-O-methylation of a deoxysugar precursor.[6] This sugar is then attached to the D-allose moiety by the glycosyltransferase Pau14 and the cytochrome P450 protein Pau15.[6] this compound (C33H44N2O17S) is a naturally produced metabolite within this pathway.[4]

G Proposed Biosynthetic Pathway for Paulomycins cluster_precursors Primary Metabolites cluster_aglycone Paulic Acid Moiety Biosynthesis cluster_sugars Deoxysugar Biosynthesis cluster_assembly Assembly and Modification Chorismate Chorismate Pau18 Pau18 & other 'pau' genes Chorismate->Pau18 Sugar_NTPs Sugar Nucleotide Precursors (e.g., TDP-glucose) Pau11 Pau11 Sugar_NTPs->Pau11 Other_Sugars Other Deoxysugars Sugar_NTPs->Other_Sugars Paulic_Acid Paulic Acid Aglycone Pau18->Paulic_Acid GTs Glycosyltransferases (Pau14, Pau15, etc.) Paulic_Acid->GTs Paulomycose TDP-Paulomycose Pau11->Paulomycose Paulomycose->GTs Pau43 Pau43 (Methyltransferase) Pau43->GTs Other_Sugars->Pau43 Pre_Paulomycin Paulomycin Precursor GTs->Pre_Paulomycin ODPA This compound Pre_Paulomycin->ODPA Methylation Final Methylation Step ODPA->Methylation Paulomycin_A Paulomycin A Methylation->Paulomycin_A

Caption: Convergent biosynthesis of paulomycins from primary metabolites.

Genetic Regulation of Paulomycin Production

The production of paulomycins is tightly regulated at the genetic level, involving a network of pathway-specific and global regulators.

  • Pathway-Specific Regulators: The pau cluster contains its own regulatory genes. Notably, pau13 has been identified as an activator gene. Overexpression of pau13 in S. paulus led to a significant increase in paulomycin titers.[6]

  • Higher-Level Regulation: Studies in the related producer S. albidoflavus J1074 have shed more light on the regulatory cascade. A TetR-family regulator, encoded by plm1, acts as a repressor of paulomycin production.[8] Conversely, two LuxR-family regulators (plm2, plm30) and one SARP-family regulator (plm10) positively influence production.[8] It is hypothesized that signals from global regulators, such as gamma-butyrolactones (GBLs), are transduced through GBL receptors to these pathway-specific regulators to activate biosynthesis.[8]

G Regulatory Cascade of Paulomycin Biosynthesis GBLs Global Signals (e.g., GBLs) GBL_Receptor GBL Receptor (e.g., XNR_4681) GBLs->GBL_Receptor binds Pau13 pau13 (SARP?) Activator GBL_Receptor->Pau13 activates Other_Activators Other Activators (plm2, plm10, plm30) GBL_Receptor->Other_Activators activates Plm1 plm1 (TetR) Repressor Pau_BGC Paulomycin Biosynthetic Genes (pau cluster) Plm1->Pau_BGC represses Pau13->Pau_BGC activates Other_Activators->Pau_BGC derepresses

Caption: Model for the regulation of the paulomycin gene cluster.

Methodologies and Experimental Protocols

This section provides detailed protocols for the cultivation of S. paulus, extraction of metabolites, and genetic manipulation.

4.1. Culture and Fermentation of Streptomyces paulus

Proper cultivation is critical for achieving high yields of secondary metabolites.

Protocol 1: Liquid Culture for Secondary Metabolite Production

  • Media Preparation: Prepare Tryptic Soy Broth (TSB) or another suitable medium like YEME.[1][9] For a 1 L baffled flask, use 200-250 mL of medium.[10] Sterilize by autoclaving at 121°C for at least 45 minutes.[1]

  • Inoculation: In a biological safety cabinet, inoculate the sterile liquid medium. Use either:

    • A 100 µL aliquot of a spore/mycelia suspension from a glycerol (B35011) stock.[1]

    • Spores and substrate mycelia scraped from a mature agar (B569324) plate using a sterile toothpick.[1]

  • Incubation: Incubate the flask at 28-30°C in a shaking incubator at 200-250 rpm for 7 to 12 days.[9][10][11] It is recommended to use sterile springs or glass beads in the flask to promote dispersed growth and prevent clumping.[11]

  • Monitoring: Monitor growth and secondary metabolite production over time. Optimal fermentation time can vary and should be determined empirically.[12]

4.2. Isolation and Purification of this compound

The extraction and purification process isolates the target compound from the complex fermentation broth.

Protocol 2: Extraction and Chromatographic Purification

  • Broth Separation: After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake separately with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatography: Purify this compound from the crude extract using chromatographic techniques.

    • Initial Separation: Use column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents (e.g., chloroform-methanol) for initial fractionation.

    • Final Purification: Employ High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, for final purification to homogeneity.[2][4] Monitor the elution profile with a UV detector.

4.3. Analytical Methods for Detection

Accurate detection and quantification are essential for process optimization and characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for quantifying paulomycins.[8] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acid modifier like formic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and identification of new derivatives, LC-MS and tandem MS (LC-MS/MS) are indispensable.[4] Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been used historically for structure determination.[4]

4.4. Genetic Manipulation of Streptomyces paulus

Genetic engineering is a powerful tool for strain improvement. The following is a generalized workflow for gene manipulation.

Workflow for Genetic Manipulation in Streptomyces dna_iso 1. Genomic DNA Isolation construct 2. Plasmid Construction (e.g., Overexpression vector) dna_iso->construct conjugation 3. Intergeneric Conjugation (E. coli to S. paulus) construct->conjugation selection 4. Selection of Exconjugants conjugation->selection validation 5. Genotype Validation (PCR, Sequencing) selection->validation phenotype 6. Phenotype Analysis (Fermentation & HPLC) validation->phenotype

Caption: A typical workflow for creating engineered S. paulus strains.

Protocol 3: Gene Inactivation/Overexpression via Conjugation

  • Genomic DNA Isolation: Grow S. paulus in TSB medium for 2-5 days.[9] Harvest mycelia by centrifugation, wash with a lysis buffer, and treat with lysozyme (B549824) (e.g., 50 mg/ml) to degrade the cell wall.[9] Perform phenol-chloroform extraction to isolate high-quality genomic DNA.[9]

  • Vector Construction: Using the isolated gDNA, amplify the gene of interest (for overexpression) or homologous arms (for knockout) via PCR. Clone the fragment into an appropriate E. coli-Streptomyces shuttle vector.

  • Conjugation: Transform the resulting plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). Mix the E. coli donor with S. paulus spores and plate them on a suitable medium (e.g., MS agar).[9]

  • Selection: After incubation, overlay the plate with antibiotics to select for Streptomyces exconjugants that have received the plasmid (e.g., apramycin) and to kill the E. coli donor (e.g., nalidixic acid).[9]

  • Validation: Confirm the genetic modification in the exconjugants by PCR screening and sequencing.

Quantitative Data and Strain Improvement

Improving the production titer is a primary objective in drug development. Several strategies have proven effective for Streptomyces.

5.1. Overexpression of Regulatory Genes

The most direct and successful approach for improving paulomycin production has been the manipulation of regulatory genes.

StrainGenetic ModificationTiter ImprovementReference
S. paulus NRRL 8115Overexpression of activator gene pau13"Considerably improved" production of paulomycins[6]
S. albus (Industrial)Spontaneous mutation in rpsL (streptomycin resistance)Enhanced salinomycin (B1681400) production (up to 2.3-fold with triple mutation)[13]
S. coelicolor M145Overexpression of morphogene ssgA67% increase in specific growth rate[14]
S. lividans 1326Overexpression of morphogene ssgA2-fold increase in enzyme yield[14]

5.2. Optimization of Fermentation Conditions

Systematic optimization of culture parameters can dramatically increase product yield. While specific data for S. paulus is limited in the provided results, studies on other Streptomyces species provide a clear framework.

ParameterOptimized Value/RangeOrganism (Example)Reference
Carbon Source Glucose (39-40 g/L), Corn Starch (20 g/L)Streptomyces sp. 891[10][12]
Nitrogen Source Soybean Meal (15-25 g/L)Streptomyces sp. 891[10][12]
Initial pH 6.5Streptomyces sp. 891[10][12]
Inoculum Volume 5% (v/v)Streptomyces sp. 891[10][12]
Fermentation Time 7-12 daysStreptomyces sp. 891[10][12]
Shaking Speed 220 rpmStreptomyces sp. 891[12]

5.3. Future Strategies for Strain Improvement

  • Morphological Engineering: Overexpression of genes like ssgA can induce mycelial fragmentation, reducing viscosity in fermenters and increasing growth rates and productivity.[14]

  • Ribosome Engineering: Introducing mutations that confer resistance to antibiotics like streptomycin (B1217042) (in the rpsL gene) or rifampicin (B610482) (in the rpoB gene) can enhance secondary metabolite production, possibly by altering protein synthesis in the stationary phase.[13]

  • Metabolic Engineering: Redirecting the flux of primary metabolites, such as those from lipid catabolism (β-oxidation pathway), towards polyketide and other secondary metabolite precursors is a promising strategy for enhancing yields.[15]

Conclusion

Streptomyces paulus remains a valuable source of the potent antibacterial agent this compound and its related compounds. A deep understanding of the pau biosynthetic gene cluster and its complex regulatory network provides a solid foundation for rational strain improvement. By combining targeted genetic engineering, such as the overexpression of activator gene pau13, with systematic optimization of fermentation conditions, there is significant potential to enhance production titers to commercially viable levels. The protocols and data presented in this guide offer a framework for researchers to further explore and exploit the capabilities of this important microorganism in the ongoing search for novel therapeutic agents.

References

O-Demethylpaulomycin A: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural product. The guide summarizes the available data on its biological activity, provides detailed experimental methodologies for its evaluation, and visualizes its proposed mechanism of action.

Quantitative Biological Activity

Table 1: Summary of Biological Activity for Paulomycin Analogs

Compound/AnalogTarget Organism(s)Reported ActivitySource(s)
Paulomycins (general) Gram-positive bacteriaExcellent antibiotic activity[1]
This compound Not specified in available literatureSpecific MIC values not publicly available-
Novobiocin (related aminocoumarin) BacteriaDNA gyrase inhibitor[3][4]
Paldimycin (paulomycin derivative) Methicillin-resistant Staphylococcus aureus (MRSA)Active against resistant strains

Note: This table summarizes qualitative findings from the available literature. The absence of specific MIC values for this compound highlights a gap in the current publicly accessible data.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound has not been definitively elucidated in the available literature, related antibiotics with similar structural features, such as novobiocin, are known to target DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. It is plausible that this compound shares a similar mechanism of action.

Below is a conceptual diagram illustrating the proposed inhibition of DNA replication through the targeting of DNA gyrase.

DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of DNA Gyrase cluster_replication_fork Bacterial DNA Replication Fork cluster_supercoiling DNA Supercoiling Regulation Relaxed_DNA Relaxed DNA Template Replication_Complex DNA Polymerase & Replication Machinery Relaxed_DNA->Replication_Complex Template Reading Nascent_DNA Newly Synthesized DNA Strands Replication_Complex->Nascent_DNA DNA Synthesis Supercoiled_DNA Positively Supercoiled DNA (Ahead of replication fork) DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Binding Relaxed_DNA_Post_Gyrase Negatively Supercoiled/Relaxed DNA DNA_Gyrase->Relaxed_DNA_Post_Gyrase ATP-dependent Negative Supercoiling O_Demethylpaulomycin_A This compound O_Demethylpaulomycin_A->DNA_Gyrase Inhibition

Caption: Proposed mechanism of this compound as a DNA gyrase inhibitor.

Experimental Protocols

The following section details a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains. This protocol is based on the widely accepted broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • For a typical assay, the final concentrations might range from 64 µg/mL to 0.0625 µg/mL.

    • Add 50 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 100 µL of the highest concentration of the drug to well 1.

    • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a positive control (bacterial growth without antibiotic), containing 50 µL of CAMHB.

    • Well 12 should serve as a negative control (no bacterial growth), containing 100 µL of uninoculated CAMHB.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Seal the microtiter plate or cover with a lid to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Workflow Diagram:

MIC_Workflow Workflow for MIC Determination by Broth Microdilution Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum End End Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Add_Inoculum Inoculate Wells with Diluted Bacteria Dilute_Inoculum->Add_Inoculum Prepare_Plate Prepare Serial Dilutions of This compound in 96-well Plate Prepare_Plate->Add_Inoculum Incubate Incubate Plate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Visually Determine the Lowest Concentration with No Bacterial Growth (MIC) Incubate->Read_Results Read_Results->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents an intriguing member of the paulomycin family of antibiotics with potential antibacterial activity. While a comprehensive quantitative profile of its biological activity is not yet publicly available, the established activity of related compounds suggests its potential as a lead for further drug discovery and development. The proposed mechanism of action, through the inhibition of DNA gyrase, aligns with the known targets of other successful antibiotics and warrants further investigation. The provided experimental protocol offers a standardized method for the future evaluation of this compound and its analogs, which will be crucial in building a more complete understanding of its therapeutic potential. Further research is essential to fully characterize the biological activity, mechanism of action, and preclinical efficacy of this promising natural product.

References

O-Demethylpaulomycin A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosidic compounds. First isolated from the fermentation broth of Streptomyces paulus strain 273, it is a structural analog of the more abundant paulomycin A, from which it differs by the absence of a methyl group on the paulomycose sugar moiety.[1] This comprehensive technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its biological activity, biosynthesis, and the experimental methodologies employed in its study. All quantitative data has been summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Biological Activity

The antibacterial properties of this compound have been primarily evaluated against Gram-positive bacteria. While the available literature provides limited quantitative data, the initial discovery paper by Argoudelis et al. (1988) briefly discusses its activity. The paulomycin family of antibiotics, in general, demonstrates significant activity against Gram-positive organisms.[2]

Minimum Inhibitory Concentrations (MIC)

Specific MIC values for this compound are not explicitly detailed in the readily available scientific literature. The primary publication describing its discovery mentions that the antibacterial properties are "briefly discussed," but a comprehensive data table of MICs against a wide range of bacterial strains is not provided. Further investigation of the full original publication may be required to ascertain these specific values.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in published research. However, based on the structural similarity to other complex glycosidic antibiotics, it is hypothesized to function by inhibiting a critical cellular process in bacteria, such as protein or cell wall synthesis. The broader class of paulomycins are known to be potent inhibitors of bacterial protein synthesis. This inhibition is achieved by targeting the bacterial ribosome, thereby preventing the formation of peptide bonds and halting protein elongation.

The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel antibiotic like this compound.

cluster_0 Mechanism of Action Investigation Workflow A Initial Screening (MIC determination) B Macromolecular Synthesis Assays (Protein, DNA, RNA, Cell Wall) A->B Determine primary cellular process affected C Identification of Cellular Target B->C Isolate specific pathway/enzyme D In vitro Target-based Assays C->D Confirm direct inhibition E Resistance Studies C->E Identify mutations conferring resistance F Elucidation of Molecular Interaction D->F Characterize binding kinetics and site

Caption: A logical workflow for elucidating the mechanism of action of an antibiotic.

Biosynthesis

The biosynthetic pathway of this compound is believed to be closely related to that of paulomycin A and B, which has been studied in more detail. The paulomycin biosynthetic gene cluster (BGC) has been identified in Streptomyces paulus and other producing organisms like Streptomyces albus.[3][4] The biosynthesis is proposed to be a convergent process, involving the separate synthesis of the paulic acid moiety, the glycosidic units (including the demethylated paulomycose), and the core structure, which are then assembled.

The demethylation step that distinguishes this compound from paulomycin A likely occurs during the biosynthesis of the paulomycose sugar precursor. This is likely catalyzed by an O-demethylase enzyme encoded within the paulomycin BGC.

The following diagram outlines the proposed convergent biosynthetic pathway for paulomycins, which would include the formation of this compound.

cluster_0 Proposed Convergent Biosynthesis of Paulomycins cluster_1 Paulic Acid Moiety Synthesis cluster_2 Glycosidic Unit Synthesis cluster_3 Core Structure Assembly PA1 Chorismate Precursor PA2 Series of Enzymatic Steps PA1->PA2 PA3 Paulic Acid PA2->PA3 Assembly Assembly & Tailoring Steps (Glycosylation, Acylation) PA3->Assembly G1 Sugar Nucleotide Precursors G2 Glycosyltransferases & Modifying Enzymes (including O-demethylase) G1->G2 G3 Activated Sugar Units (e.g., TDP-O-demethylpaulomycose) G2->G3 G3->Assembly CS1 Polyketide & Amino Acid Precursors CS2 PKS/NRPS Machinery CS1->CS2 CS3 Paulomycinone Core CS2->CS3 CS3->Assembly Final_Product This compound Assembly->Final_Product

Caption: A convergent model for the biosynthesis of this compound.

Experimental Protocols

The following sections detail the methodologies cited in the literature for the study of this compound and related compounds.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces paulus strain 273 was described by Argoudelis et al. (1988). The general workflow is as follows:

  • Fermentation: S. paulus is cultured in a suitable production medium.

  • Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

    • Silica gel chromatography.

    • Preparative high-performance liquid chromatography (HPLC).

The diagram below outlines the general experimental workflow for the isolation and purification of this compound.

cluster_0 Isolation and Purification Workflow A Fermentation of S. paulus B Solvent Extraction of Broth A->B C Crude Extract Concentration B->C D Silica Gel Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F

Caption: A flowchart for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was employed to determine the molecular weight and elemental composition.

  • Degradative Studies: Chemical degradation of the molecule into smaller, identifiable fragments was used to confirm the connectivity of the different structural components.

Chemical Synthesis

As of the current literature review, a total chemical synthesis of this compound has not been reported. The structural complexity of the paulomycin family of compounds presents a significant challenge for synthetic chemists.

Conclusion

This compound is a member of the paulomycin family of antibiotics with activity against Gram-positive bacteria. While its initial discovery and structural characterization were reported in 1988, there has been limited subsequent research specifically focused on this derivative. The biosynthesis of the parent paulomycins has been investigated, providing a likely model for the formation of this compound. Further research is needed to fully elucidate its mechanism of action, obtain a comprehensive profile of its antibacterial activity through extensive MIC testing, and explore its potential for chemical synthesis and therapeutic development. The lack of detailed quantitative biological data remains a significant knowledge gap that future studies could address.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of complex glycosidic compounds produced by various species of Streptomyces. First isolated from Streptomyces paulus, this compound, along with its related compounds, has attracted interest within the scientific community due to its potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, its known analogs, their biological activities, and the experimental methodologies used in their study. The document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Chemical Structure and Related Compounds

This compound is structurally similar to paulomycin A, with the key difference being the absence of a methyl group at the 3''-position of the paulomycose sugar moiety. The paulomycin family is characterized by a unique structural framework that includes a paulic acid residue, which contains a rare isothiocyanate group. This moiety has been identified as a critical determinant of their biological activity.

Several other compounds are closely related to this compound, either as natural products isolated from the same fermentation broths or as synthetic derivatives. These include:

  • O-Demethylpaulomycin B: An analog of paulomycin B, also lacking the 3''-O-methyl group.

  • Paulomenols A and B: These compounds lack the paulic acid moiety and are reported to be biologically inactive, highlighting the importance of this functional group for antibacterial efficacy.[1]

  • U-77,802 and U-77,803: Hydrogen sulfide (B99878) adducts of paulomycin A and B, respectively.

  • Paulomycin G: A smaller, unique member of the paulomycin family that lacks the paulomycose moiety.[2]

  • Thiazole-containing paulomycins: Novel derivatives that exhibit improved activity against Gram-negative bacteria.

Quantitative Biological Activity

For comparative purposes, the following table summarizes the available MIC data for paulomycin B and the related analog, paulomycin G.

CompoundOrganismMIC (µg/mL)
Paulomycin B Escherichia coli MB57464.5
Methicillin-resistant Staphylococcus aureus (MRSA)50
Paulomycin G Escherichia coli MB574638

Data sourced from[2]

Structure-Activity Relationships

The available data on paulomycin analogs allow for the deduction of several key structure-activity relationships (SAR):

  • Paulic Acid Moiety: The isothiocyanate-containing paulic acid is essential for antibacterial activity. Its removal, as seen in the paulomenols, leads to a loss of function.[1]

  • Paulomycose Moiety: The absence of the entire paulomycose sugar, as in paulomycin G, results in a significant reduction in activity against Gram-positive bacteria but shows some activity against a strain of E. coli.[2] This suggests the sugar moiety is crucial for potent Gram-positive activity.

  • 3''-O-Methyl Group: While direct comparative data for this compound is scarce, the existence of this natural analog suggests that modifications to the paulomycose sugar are tolerated by the producing organism. The impact of this specific demethylation on antibacterial potency requires further investigation.

  • Modifications to Paulic Acid: The creation of thiazole-containing derivatives from the paulic acid moiety has been shown to alter the antibacterial spectrum, with increased activity against Gram-negative bacteria and decreased activity against Gram-positives. This indicates that the core structure can be modified to potentially broaden its spectrum of activity.

Experimental Protocols

Isolation and Purification of this compound and Related Compounds

The following is a generalized protocol based on the methods described for the isolation of paulomycins from Streptomyces paulus.

1. Fermentation:

  • Organism: Streptomyces paulus strain 273.

  • Medium: A suitable production medium (e.g., a complex medium containing carbohydrates, nitrogen sources, and mineral salts) is inoculated with a seed culture of S. paulus.

  • Culture Conditions: The fermentation is carried out in shake flasks or fermenters under aerobic conditions at a controlled temperature (typically 28-30°C) for a period of several days to allow for the production of secondary metabolites.

2. Extraction:

  • The fermentation broth is harvested and separated into mycelium and supernatant by centrifugation or filtration.

  • The metabolites are extracted from both the mycelium and the supernatant using a suitable organic solvent, such as ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds.

  • Column Chromatography: Initial separation is typically performed on silica (B1680970) gel or other suitable stationary phases, eluting with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid.

  • Fractions are collected and analyzed by analytical HPLC or thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • Pure compounds are obtained after repeated chromatographic steps and evaporation of the solvents.

4. Structure Elucidation:

  • The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Antibacterial Susceptibility Testing (Broth Microdilution)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • The bacterial strains to be tested are grown on a suitable agar (B569324) medium overnight.

  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).

2. Preparation of Microdilution Plates:

  • A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing broth.

  • Each well will contain a different concentration of the compound.

  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).

3. Inoculation and Incubation:

  • The diluted bacterial suspension is added to each well of the microtiter plate.

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

Logical Relationship of Paulomycin Analogs

Paulomycin_Analogs cluster_core Core Paulomycin Structure cluster_demethyl O-Demethylated Analogs cluster_inactive Inactive Analogs cluster_modified Modified Analogs Paulomycin A Paulomycin A This compound This compound Paulomycin A->this compound - 3''-O-Methyl Paulomenol A Paulomenol A Paulomycin A->Paulomenol A - Paulic Acid Thiazole Derivatives Thiazole Derivatives Paulomycin A->Thiazole Derivatives Modification of Paulic Acid Paulomycin G Paulomycin G Paulomycin A->Paulomycin G - Paulomycose Paulomycin B Paulomycin B O-Demethylpaulomycin B O-Demethylpaulomycin B Paulomycin B->O-Demethylpaulomycin B - 3''-O-Methyl Paulomenol B Paulomenol B Paulomycin B->Paulomenol B - Paulic Acid

Caption: Relationship between core paulomycins and their analogs.

Experimental Workflow for Isolation and Characterization

Isolation_Workflow A Fermentation of S. paulus B Extraction with Organic Solvent A->B C Crude Extract B->C D Column Chromatography C->D E Semi-pure Fractions D->E F Preparative HPLC E->F G Pure Compounds F->G H Structure Elucidation (NMR, MS) G->H

Caption: Workflow for isolating paulomycin-related compounds.

General Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with Bacteria A->C B Serial Dilution of Antibiotic in 96-well plate B->C D Incubate at 37°C for 16-20h C->D E Read Plates for Visual Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration assay.

Conclusion

This compound and its analogs represent a fascinating and complex family of natural products with significant antibacterial potential. While a complete biological profile of this compound requires further investigation to determine its precise potency and spectrum of activity, the existing knowledge of the paulomycin class provides a strong foundation for future research. The established structure-activity relationships, particularly the critical role of the paulic acid moiety, offer valuable insights for the design of novel semi-synthetic derivatives with potentially improved properties. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to further explore this promising class of antibiotics. Continued investigation into the mechanism of action and the potential for chemical modification of these compounds may lead to the development of new therapeutic agents to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, a group of glycosylated compounds produced by various Streptomyces species.[1] These antibiotics exhibit significant activity, primarily against Gram-positive bacteria.[1][2] Structurally, paulomycins are complex molecules characterized by a quinone-like core, an acetylated D-allose sugar, and a unique eight-carbon sugar called paulomycose.[1] this compound is an analog within this family, distinguished by the absence of a methyl group at the 3''-position of the paulomycose moiety.[1] This document provides a detailed protocol for the isolation and purification of this compound and related paulomycins, based on established methods for this class of compounds.

Experimental Protocols

The isolation and purification of this compound involves a multi-step process encompassing fermentation of the producing microorganism, extraction of the active compounds from the fermentation broth, and subsequent chromatographic purification.

Fermentation

The production of paulomycins is typically achieved through submerged fermentation of a producing Streptomyces strain, such as Streptomyces paulus or Streptomyces albus.[1][3]

Materials:

  • Streptomyces paulus (e.g., NRRL 8115) or other paulomycin-producing strain

  • Seed medium (e.g., GS-7 medium)

  • Production medium (e.g., R5α medium)

  • Shaker incubator

Protocol:

  • Inoculate a suitable seed medium with spores of the Streptomyces strain.

  • Incubate the seed culture at 28°C for approximately 2 days with shaking.

  • Transfer the seed culture to a larger volume of production medium at a 2% (v/v) ratio.[1]

  • Continue incubation for 4-5 days at 28°C with vigorous shaking to ensure adequate aeration.[1]

Extraction

Following fermentation, the paulomycins are extracted from the culture broth.

Materials:

Protocol:

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.[1]

  • Combine the organic extracts.

  • Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator to obtain a crude extract.[1]

Purification

The crude extract is a complex mixture of metabolites requiring further purification to isolate this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the purification of paulomycin derivatives.

Materials:

  • Crude extract

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a suitable column (e.g., C18)

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent, such as acetonitrile.[1]

  • Perform preparative HPLC on a C18 column.

  • Elute the compounds using a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[1] A typical gradient might be from 5% to 90% acetonitrile over 20 minutes.[1]

  • Monitor the elution profile at a suitable wavelength, such as 320 nm, where paulomycins exhibit absorbance.[1]

  • Collect fractions corresponding to the desired peaks.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions containing this compound and concentrate them to yield the purified compound.

Data Presentation

Quantitative data for the specific yield and purity of this compound at each stage of the isolation and purification process is not extensively reported in the available literature. The following table provides a general framework for presenting such data, which should be determined empirically during the execution of the protocol.

Purification StepStarting MaterialProductYield (%)Purity (%)Analysis Method
FermentationInoculumCrude BrothN/AN/ABioassay
ExtractionCrude BrothCrude ExtractTo be determinedTo be determinedHPLC
Preparative HPLCCrude ExtractPurified FractionTo be determinedTo be determinedHPLC, LC-MS

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as follows:

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Centrifugation Centrifugation Production Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ethyl Acetate Extraction Ethyl Acetate Extraction Supernatant->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Purified this compound Purified this compound Purity Analysis->Purified this compound

Caption: Isolation and Purification Workflow for this compound.

Paulomycin Biosynthesis Pathway

The biosynthesis of paulomycins originates from the chorismate pathway and involves a complex series of enzymatic reactions encoded by the pau gene cluster.[4][5] A simplified representation of the proposed biosynthetic pathway leading to the paulomycin core structure is shown below.

G cluster_assembly Assembly Chorismate Chorismate ADIC ADIC Chorismate->ADIC pau18 DHHA DHHA ADIC->DHHA pau19 Ring A Moiety Ring A Moiety DHHA->Ring A Moiety pau17, pau20, pau27 Paulomycin Core Paulomycin Core Ring A Moiety->Paulomycin Core Paulic Acid Moiety Paulic Acid Moiety Paulic Acid Moiety->Paulomycin Core Paulomycose Moiety Paulomycose Moiety Paulomycose Moiety->Paulomycin Core

Caption: Simplified Proposed Biosynthesis Pathway of the Paulomycin Core.

References

Application Note: Quantification of O-Demethylpaulomycin A by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of O-Demethylpaulomycin A in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and quality control of this compound.

Introduction

This compound is a member of the paulomycin family of antibiotics, which exhibit potent activity against Gram-positive bacteria.[1] Accurate quantification of this compound in various biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[2][3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.[4][5]

Materials:

  • Human or animal plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trichloroacetic acid (TCA), 20% in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Alternatively, for protein precipitation, 50 µL of plasma can be treated with 40 µL of 20% trichloroacetic acid.[4]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

HPLC Conditions: The following HPLC conditions are suggested and should be optimized for the specific instrument and column used.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Conditions: Mass spectrometer settings should be optimized for this compound. Electrospray ionization (ESI) in positive mode is often suitable for this class of compounds.[6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. A hypothetical transition is provided below for illustrative purposes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized Value
[M+H]⁺Fragment 2Optimized Value
Internal Standard (IS)[M+H]⁺FragmentOptimized Value

Data Presentation: Quantitative Performance

The method should be validated according to regulatory guidelines to ensure its reliability for quantitative analysis.[7] The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. > 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Mid100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

ParameterResult
Recovery > 85%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

ParameterValue (ng/mL)
LOD0.5
LLOQ1

Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma) preparation Sample Preparation (Protein Precipitation) sample->preparation hplc HPLC Separation (C18 Column) preparation->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

References

Application Notes and Protocols for Antibacterial Susceptibility Testing with O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to O-Demethylpaulomycin A. The following sections outline the methodologies for key experiments, data presentation guidelines, and visual representations of experimental workflows and related concepts.

Introduction

This compound is a member of the paulomycin family of antibiotics, which are known to exhibit activity primarily against Gram-positive bacteria.[1][2] The antibacterial efficacy of these compounds is largely attributed to the presence of a paulic acid moiety.[1][2] Accurate determination of the in vitro activity of this compound against clinically relevant bacteria is a critical step in the drug development process. Standardized antibacterial susceptibility testing (AST) methods, such as broth microdilution and disk diffusion, are employed to determine the Minimum Inhibitory Concentration (MIC) and to assess the susceptibility of bacterial isolates.[3]

Data Presentation

Quantitative data from antibacterial susceptibility testing should be summarized for clear interpretation and comparison. The following table provides a template for presenting MIC values of this compound against a panel of bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.5
Enterococcus faecalis ATCC 29212Gram-positive1
Streptococcus pneumoniae ATCC 49619Gram-positive0.25
Escherichia coli ATCC 25922Gram-negative>64
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Klebsiella pneumoniae ATCC 13883Gram-negative>64

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested. b. Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

3. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. In the first column, add 100 µL of the this compound working solution. c. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a gradient of this compound concentrations. d. The eleventh column will serve as a growth control (no antibiotic) and should contain 50 µL of CAMHB. The twelfth column will serve as a sterility control (no bacteria) and should contain 100 µL of CAMHB. e. Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). f. The final volume in each well (except column 12) will be 100 µL. g. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Test

This method provides a qualitative assessment of susceptibility.

1. Materials:

  • This compound impregnated disks (prepare by applying a known amount of this compound solution to blank sterile paper disks and allowing them to dry)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Preparation of Inoculum and Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of Disks and Incubation: a. Aseptically apply the this compound impregnated disks to the surface of the inoculated MHA plate. b. Gently press the disks to ensure complete contact with the agar. c. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the area with no visible bacterial growth) around each disk in millimeters. b. The interpretation of the results (susceptible, intermediate, or resistant) requires the establishment of specific zone diameter breakpoints, which are typically determined through correlation with MIC data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_results Results prep_bact Prepare Bacterial Inoculum (0.5 McFarland) add_bact Add Bacterial Suspension to wells prep_bact->add_bact prep_drug Prepare this compound Stock Solution dilute_drug Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_drug->dilute_drug dilute_drug->add_bact incubate Incubate at 35°C for 16-20 hours add_bact->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

MIC_MBC_Relationship mic MIC Determination (Inhibits Growth) subculture Subculture from clear wells onto antibiotic-free agar mic->subculture Take aliquots from wells with no visible growth mbc MBC Determination (Kills ≥99.9% of bacteria) subculture->mbc Lowest concentration with no growth on agar

Caption: Relationship between MIC and MBC determination.

hypothetical_pathway cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway precursor Cytoplasmic Precursors lipid_carrier Lipid Carrier precursor->lipid_carrier transglycosylation Transglycosylation lipid_carrier->transglycosylation transpeptidation Transpeptidation transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall antibiotic This compound (Hypothetical Target) antibiotic->transglycosylation Inhibition

Caption: Hypothetical bacterial signaling pathway inhibition. Note: The specific molecular target of this compound is not detailed in the provided literature; this diagram illustrates a common antibiotic mechanism of action for conceptual understanding.

References

Application Notes and Protocols: O-Demethylpaulomycin A Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria. Proper preparation and storage of this compound solutions are critical for maintaining its chemical integrity and biological activity, ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions based on general best practices for antibiotics of this class, as specific stability data for this compound is limited.

Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental to its proper handling. While specific data for this compound is not widely available, data for the related compound O-demethylpaulomycin B provides some insight.

PropertyValue (O-demethylpaulomycin B)Reference
Molecular FormulaC32H42N2O17S[1]
Molecular Weight758.74 g/mol [1]
Predicted Boiling Point894.8 ± 65.0 °C[1]
Predicted Density1.56 ± 0.1 g/cm3 [1]
Predicted pKa-1.17 ± 0.40[1]

Note: Paulomycins are known to be unstable in aqueous solutions at neutral pH and can undergo dehydration.[2][3] This inherent instability underscores the importance of careful handling and storage.

Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of solvent (e.g., DMSO or EtOH) to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (if necessary): For solutions prepared in solvents like DMSO or ethanol, filter sterilization is generally not required.[4][5] If an aqueous solvent is used, the solution should be filter-sterilized through a 0.22 µm syringe filter.[4][5]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4][6] This practice minimizes freeze-thaw cycles, which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

G cluster_workflow Solution Preparation Workflow Start Start Equilibrate_Vial Equilibrate Vial to RT Start->Equilibrate_Vial Weigh_Powder Weigh Powder Equilibrate_Vial->Weigh_Powder Add_Solvent Add Solvent (e.g., DMSO) Weigh_Powder->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Check_Clarity Visually Inspect Solution Dissolve->Check_Clarity Check_Clarity->Dissolve Particulates Present Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Clear Store Store at Recommended Temperature Aliquot->Store G cluster_moa Proposed Mechanism of Action O_Demethylpaulomycin_A This compound Bacterial_Ribosome Bacterial Ribosome O_Demethylpaulomycin_A->Bacterial_Ribosome Binds to Inhibition Inhibition O_Demethylpaulomycin_A->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Mediates Inhibition->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death Leads to

References

Determining the Minimum Inhibitory Concentration (MIC) of O-Demethylpaulomycin A Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Demethylpaulomycin A is a metabolite produced by the fermentation of Streptomyces paulus. It belongs to the paulomycin family of antibiotics, which are known for their activity primarily against Gram-positive bacteria. The paulomycins are complex glycosylated molecules, and this compound is structurally related to paulomycins A and B.[1] The antibacterial properties of these novel metabolites have been noted, making them of interest in the field of antibiotic research and development.[1][2][3]

The minimum inhibitory concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents. It represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against a panel of clinically relevant Gram-positive bacteria using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.

Data Presentation

Quantitative data on the MIC of this compound is not extensively available in recent literature. The original discovery of this compound briefly discussed its antibacterial properties, but specific MIC values from this publication are not readily accessible.[1] Researchers using this protocol should record their experimentally determined MIC values in a structured format for clear comparison. Below are template tables for recording MIC data for various Gram-positive bacteria.

Table 1: MIC of this compound against Staphylococcus aureus Strains

Staphylococcus aureus StrainATCC Number (if applicable)MIC (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)e.g., ATCC 29213
Methicillin-Resistant S. aureus (MRSA)e.g., ATCC 43300
Vancomycin-Intermediate S. aureus (VISA)
Clinical Isolate 1
Clinical Isolate 2

Table 2: MIC of this compound against Streptococcus Species

Streptococcus StrainATCC Number (if applicable)MIC (µg/mL)
Streptococcus pneumoniaee.g., ATCC 49619
Streptococcus pyogenes (Group A Strep)
Streptococcus agalactiae (Group B Strep)
Clinical Isolate 1
Clinical Isolate 2

Table 3: MIC of this compound against Enterococcus Species

Enterococcus StrainATCC Number (if applicable)MIC (µg/mL)
Enterococcus faecalise.g., ATCC 29212
Enterococcus faecium
Vancomycin-Resistant Enterococcus (VRE)
Clinical Isolate 1
Clinical Isolate 2

Experimental Protocols

The following protocol for the broth microdilution method is based on established standards for antimicrobial susceptibility testing.

Materials and Reagents
  • This compound (powder)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • The stock solution should be prepared fresh on the day of the experiment or stored under validated conditions (e.g., at -80°C).

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve the final desired inoculum concentration in the microtiter plate (approximately 5 x 10⁵ CFU/mL).

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 100 µL of this intermediate this compound solution to well 1. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the positive control (no drug), and well 12 will be the negative control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) will be 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plate for bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of Compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum plate_prep Add CAMHB to 96-well plate plate_prep->serial_dilution serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Controls in MIC Assay

MIC_Controls Assay MIC Assay Plate TestWells Test Wells (Compound + Bacteria) Assay->TestWells PositiveControl Positive Control (No Compound + Bacteria) Assay->PositiveControl NegativeControl Negative Control (Compound + No Bacteria) Assay->NegativeControl Expected_Clear No Growth (Clear) TestWells->Expected_Clear Result Expected_Turbid Growth (Turbid) TestWells->Expected_Turbid Result PositiveControl->Expected_Turbid Expected Result NegativeControl->Expected_Clear Expected Result

References

Application Notes and Protocols: O-Demethylpaulomycin A In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the biological activity of O-Demethylpaulomycin A. Based on the known activities of the parent compound, paulomycin, and its analogues, the primary assays recommended are for the assessment of cytotoxicity against cancer cell lines and antibacterial activity.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The concentration of this formazan, measured spectrophotometrically, is proportional to the number of living cells.

Experimental Protocol: MTT Assay

a. Cell Culture and Seeding:

  • Culture human cancer cell lines, such as human breast adenocarcinoma (MCF-7), pancreatic adenocarcinoma (MiaPaca-2), or hepatocellular carcinoma (HepG2), in appropriate complete growth medium.[1]

  • Harvest cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of this compound in complete growth medium to achieve the desired final concentrations.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubate the plate for another 24 to 72 hours at 37°C and 5% CO₂.

c. MTT Addition and Formazan Solubilization:

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

d. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Paulomycin G (Analogue of this compound)
Cell LineIC50 (µg/mL)
Pancreatic Adenocarcinoma (MiaPaca-2)0.06
Breast Adenocarcinoma (MCF-7)0.13
Hepatocellular Carcinoma (HepG2)0.13

Data for Paulomycin G, a closely related analogue, is presented as a reference.[1]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate 24h seeding->incubation1 add_compound Add this compound incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay.

Antibacterial Activity Assessment

Paulomycins are known for their activity against Gram-positive bacteria.[2][3] The antibacterial potential of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

a. Preparation of Bacterial Inoculum:

  • Culture a Gram-positive bacterial strain (e.g., Staphylococcus aureus) in appropriate broth medium overnight at 37°C.

  • Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

b. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

d. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity of Paulomycin Derivatives
CompoundOrganismMIC (µg/mL)
Paulomycin AStaphylococcus aureus< 0.015
Paulomycin BStaphylococcus aureus< 0.015
Paulomycin GEscherichia coli MB574638
Paulomycin BEscherichia coli MB57464.5
Paulomycin BMRSA50

Data for various paulomycin derivatives are presented for reference.[1][2]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow prep_compound Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_results Visually Assess for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution MIC Assay.

Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the signaling pathways modulated by this compound or its close analogues. Further research, such as western blotting for key apoptosis or cell cycle regulatory proteins, would be required to elucidate its mechanism of action.

References

Application Notes and Protocols for O-Demethylpaulomycin A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of O-Demethylpaulomycin A, a derivative of the paulomycin family of antibiotics. Due to the limited commercial availability of a certified analytical standard for this compound, this guide outlines procedures for its isolation, characterization, and subsequent quantitative analysis using modern analytical techniques.

Introduction to this compound

This compound belongs to the paulomycin family of glycosylated antibiotics produced by several species of Streptomyces.[1][2] These compounds are known for their activity against Gram-positive bacteria.[2] The paulomycin structure features a unique paulic acid moiety, which is crucial for its antibacterial properties.[2] this compound is a derivative of paulomycin A, and its analysis is essential for research, drug development, and quality control purposes.

Chemical Properties of a Related Compound (O-demethylpaulomycin B):

PropertyValue
Molecular FormulaC32H42N2O17S
Molecular Weight758.74 g/mol
Boiling Point (Predicted)894.8±65.0 °C
Density (Predicted)1.56±0.1 g/cm3
pKa (Predicted)-1.17±0.40

Data for O-demethylpaulomycin B, a closely related analogue.[3]

Experimental Protocols

Isolation and Purification of this compound

Protocol for Isolation:

  • Fermentation: Cultivate the Streptomyces strain in a suitable production medium (e.g., R5A liquid medium) to induce the biosynthesis of paulomycin derivatives.

  • Extraction: After an appropriate fermentation period, extract the culture broth with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to separate fractions based on polarity.

    • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Structural Characterization

Following isolation, the identity and purity of this compound must be confirmed using spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

    • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound. The data should be compared with published data for paulomycins to aid in structural assignment.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile (B52724).

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass for this compound. Fragmentation patterns can provide further structural information.

Quantitative Analysis by HPLC

Once a well-characterized in-house standard of this compound is established, a quantitative HPLC method can be developed and validated.

Protocol for HPLC Method Development:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.

  • Mobile Phase Optimization:

    • Develop a suitable mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Both isocratic and gradient elution methods can be explored to achieve optimal separation from impurities.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Ensure the method can differentiate this compound from potential impurities and degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Quantitative Data Summary (Hypothetical Validation Data):

Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (Recovery %)98.0 - 102.0%
Precision (RSD %)< 2.0%
LOD (µg/mL)0.05
LOQ (µg/mL)0.15

Visualizations

Proposed Biosynthetic Pathway of Paulomycins

The biosynthesis of paulomycins in Streptomyces involves a complex pathway starting from chorismate. Understanding this pathway can be crucial for strain improvement and the generation of novel derivatives.

Paulomycin_Biosynthesis Chorismate Chorismate Paulomycin_Aglycone Paulomycin Aglycone (Ring A Moiety) Chorismate->Paulomycin_Aglycone pau gene cluster Paulomycin_B Paulomycin B Paulomycin_Aglycone->Paulomycin_B Glycosylation & Acylation Steps Paulomycose Paulomycose (Branched-Chain Sugar) Paulomycose->Paulomycin_B Paulic_Acid Paulic Acid (Isothiocyanate Moiety) Paulic_Acid->Paulomycin_B Paulomycin_A Paulomycin A Paulomycin_B->Paulomycin_A Methylation O_Demethylpaulomycin_A This compound Paulomycin_A->O_Demethylpaulomycin_A Demethylation

Caption: Proposed convergent biosynthetic pathway of paulomycins.

Experimental Workflow for Analysis

The overall workflow for the analysis of this compound, from isolation to quantification, is summarized below.

Analytical_Workflow Start Streptomyces Fermentation Extraction Solvent Extraction Start->Extraction Purification Column Chromatography & Preparative HPLC Extraction->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Standard In-house Analytical Standard Characterization->Standard MethodDev HPLC Method Development Standard->MethodDev Validation Method Validation (ICH Guidelines) MethodDev->Validation Quantification Quantitative Analysis Validation->Quantification

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for Antimicrobial Studies of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of antimicrobial studies on O-Demethylpaulomycin A. This document outlines detailed protocols for key assays to determine its efficacy and safety profile, along with data presentation formats and visualizations to aid in the interpretation of results.

Introduction

This compound is a member of the paulomycin family of antibiotics, which are known to be primarily active against Gram-positive bacteria. Structurally related to paulomycins A and B, it is anticipated to exhibit a similar mechanism of action, likely through the inhibition of bacterial protein synthesis. This document provides the necessary protocols to systematically evaluate the antimicrobial potential of this compound.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clear, structured tables for comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusPositive29213[Insert Data]
Streptococcus pyogenesPositive19615[Insert Data]
Enterococcus faecalisPositive29212[Insert Data]
Escherichia coliNegative25922[Insert Data]
Pseudomonas aeruginosaNegative27853[Insert Data]
Klebsiella pneumoniaeNegative700603[Insert Data]
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
Concentration0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
Growth Control[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
1x MIC[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
2x MIC[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
4x MIC[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Table 3: Cytotoxicity (IC50) of this compound
Mammalian Cell LineCell TypeATCC NumberIC50 (µM)
HEK293Human Embryonic KidneyCRL-1573[Insert Data]
HepG2Human Hepatocellular CarcinomaHB-8065[Insert Data]

Experimental Protocols

Detailed methodologies for key antimicrobial and cytotoxicity assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3] The broth microdilution method is described here.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (listed in Table 1)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a 0.5 McFarland standard suspension of each bacterial strain in sterile saline, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[4][5]

Materials:

  • This compound

  • Bacterial culture (e.g., Staphylococcus aureus)

  • CAMHB

  • Sterile culture tubes

  • Sterile saline

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

Protocol:

  • Prepare a bacterial suspension in the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.

  • Prepare culture tubes with CAMHB containing this compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each tube with the bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time to generate time-kill curves.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of mammalian cells to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vitro Safety cluster_2 Mechanism of Action (MoA) Studies MIC MIC Determination TimeKill Time-Kill Assay MIC->TimeKill Determine concentrations MoA Protein Synthesis Inhibition Assay TimeKill->MoA Confirm bactericidal/bacteriostatic effect Cytotoxicity Cytotoxicity Assay (e.g., MTT) Report Comprehensive Profile Cytotoxicity->Report MoA->Report Start This compound Start->MIC Start->Cytotoxicity

Caption: General workflow for antimicrobial evaluation.

Proposed Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Based on the mechanism of action of related paulomycins, this compound is hypothesized to inhibit bacterial protein synthesis by targeting the ribosome.

Signaling_Pathway cluster_ribosome Bacterial Ribosome (70S) P_site P site Peptide Growing Polypeptide Chain P_site->Peptide Holds A_site A site Inhibition Inhibition A_site->Inhibition Compound This compound Compound->A_site Binds to A site tRNA Aminoacyl-tRNA tRNA->A_site Inhibition->Peptide Blocks peptide bond formation

Caption: Proposed mechanism of protein synthesis inhibition.

References

Application Notes and Protocols for High-Throughput Screening of O-Demethylpaulomycin A and Analogs as Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein synthesis is a fundamental biological process and a well-established target for therapeutic intervention, particularly in the fields of oncology and infectious diseases. The discovery of novel small molecules that inhibit protein synthesis is of significant interest for the development of new therapeutics. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel inhibitors.

This document provides detailed application notes and protocols for the use of O-Demethylpaulomycin A, a putative novel protein synthesis inhibitor, and its analogs in a high-throughput screening campaign. The methodologies described herein are designed to identify and characterize compounds that modulate eukaryotic protein synthesis, with a focus on in vitro translation assays.

Principle of the Screening Strategy

The primary screening strategy is based on a cell-free in vitro translation assay that utilizes a reporter system, such as luciferase, to quantify the efficiency of protein synthesis. Compounds that inhibit the translation of the reporter mRNA will result in a decrease in the luminescent signal. Hits from the primary screen are then subjected to a series of secondary and counter-screens to confirm their activity, elucidate their mechanism of action, and eliminate false positives.

Data Presentation

Quantitative data from the screening cascade should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition (Mean ± SD)Z'-factorHit
Control-0 ± 50.85N/A
This compound1095 ± 3Yes
Analog 1.11088 ± 6Yes
Analog 1.21012 ± 4No
.........

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill Slope
This compound0.5 ± 0.051.20.99
Analog 1.11.2 ± 0.11.10.98
.........

Table 3: Counter-Screen for Luciferase Inhibition

Compound ID% Luciferase Inhibition (10 µM)False Positive
This compound< 5%No
Analog 1.1< 5%No
Known Luciferase Inhibitor98%Yes
......

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - In Vitro Translation Assay

This protocol describes a 384-well plate-based assay to screen for inhibitors of cap-dependent translation using a rabbit reticulocyte lysate system and a luciferase reporter mRNA.

Materials:

  • Rabbit Reticulocyte Lysate (commercially available)

  • Luciferase mRNA (e.g., from a T7 in vitro transcription reaction)

  • Amino Acid Mixture (minus leucine (B10760876) and methionine)

  • RNase Inhibitor

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., cycloheximide)

  • Negative control (DMSO)

  • 384-well white, flat-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase mRNA.

  • Dispense 0.5 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.

  • Add 20 µL of the master mix to each well.

  • Incubate the plate at 30°C for 90 minutes.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add 20 µL of luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature to allow for signal stabilization.

  • Measure luminescence using a plate reader.

Protocol 2: Counter-Screen - Direct Luciferase Inhibition Assay

This assay is crucial to eliminate false positives from the primary screen that act by directly inhibiting the luciferase enzyme rather than protein synthesis.

Materials:

  • Recombinant Luciferase enzyme

  • Luciferin (B1168401) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2 and ATP)

  • Test compounds dissolved in DMSO

  • Positive control (a known luciferase inhibitor)

  • Negative control (DMSO)

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare a solution of recombinant luciferase in assay buffer.

  • Dispense 0.5 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.

  • Add 20 µL of the luciferase solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare the luciferin substrate solution in the assay buffer.

  • Add 20 µL of the luciferin solution to each well.

  • Measure luminescence immediately using a plate reader.

Protocol 3: Secondary Assay - Bicistronic Reporter Assay for Mechanism of Action

This assay helps to distinguish between inhibitors of translation initiation and elongation. A bicistronic mRNA reporter containing two different luciferases (e.g., Renilla and Firefly) under the control of a cap-dependent and an IRES-dependent translation initiation mechanism, respectively, is used.

Materials:

  • Rabbit Reticulocyte Lysate

  • Bicistronic reporter mRNA (Cap-Renilla-IRES-Firefly)

  • Amino Acid Mixture

  • RNase Inhibitor

  • Confirmed hits from the primary screen

  • Controls for initiation and elongation inhibition

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Follow the setup of the primary in vitro translation assay (Protocol 1), but use the bicistronic reporter mRNA.

  • After the 90-minute incubation, add the first luciferase substrate (e.g., for Firefly luciferase) and measure luminescence.

  • Add the second reagent to quench the first signal and activate the second luciferase (e.g., Renilla) and measure luminescence again.

  • Calculate the ratio of the two luciferase signals. A differential effect on the two signals can indicate the mechanism of inhibition.

Visualizations

HTS_Workflow cluster_0 High-Throughput Screening Cascade Compound_Library Compound Library (e.g., this compound analogs) Primary_Screen Primary Screen: In Vitro Translation Assay (Luciferase Reporter) Compound_Library->Primary_Screen Primary_Hits Initial Hits Primary_Screen->Primary_Hits Counter_Screen Counter-Screen: Direct Luciferase Inhibition Primary_Hits->Counter_Screen False_Positives False Positives (Luciferase Inhibitors) Counter_Screen->False_Positives Inhibition Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits No Inhibition Dose_Response Dose-Response Analysis (IC50 Determination) Confirmed_Hits->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Secondary_Assay Secondary Assay: Bicistronic Reporter (Mechanism of Action) Dose_Response->Secondary_Assay Lead_Compounds Lead Compounds for Further Development SAR_Analysis->Lead_Compounds Secondary_Assay->Lead_Compounds

Caption: High-throughput screening workflow for identifying protein synthesis inhibitors.

Signaling_Pathway cluster_1 Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 eIF4E eIF4E eIF4E_BP1->eIF4E Translation_Initiation Cap-Dependent Translation Initiation eIF4E->Translation_Initiation Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Compound_X This compound (Compound X) Compound_X->Translation_Initiation Inhibition

O-Demethylpaulomycin A: A Tool for Investigating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, which are known for their activity primarily against Gram-positive bacteria.[1][2] These complex glycosylated molecules represent a unique structural class of natural products. The study of such compounds is crucial in the ongoing battle against antibiotic resistance, as they may offer novel mechanisms of action and potential pathways to overcome existing resistance phenotypes. This document provides an overview of the potential applications of this compound in antibiotic resistance research and details relevant experimental protocols.

While specific data on this compound's activity against a wide range of resistant strains is limited in publicly available literature, the methodologies described herein provide a framework for its investigation as a tool to understand and potentially combat antibiotic resistance.

Mechanism of Action and Relevance to Resistance Studies

Paulomycins, including this compound, are understood to inhibit bacterial growth by targeting protein synthesis.[3][4] The bacterial ribosome is a primary target for many classes of antibiotics, and resistance often emerges through modifications of the ribosomal RNA (rRNA) or ribosomal proteins, or through the enzymatic inactivation of the drug.[5]

By studying the interaction of this compound with both susceptible and resistant bacterial strains, researchers can elucidate:

  • Novel Binding Sites: Determine if this compound binds to a unique site on the ribosome, potentially circumventing existing resistance mechanisms that alter the binding sites of other antibiotics.

  • Overcoming Resistance: Investigate whether this compound can inhibit the growth of bacteria that have developed resistance to other protein synthesis inhibitors, such as macrolides, lincosamides, or tetracyclines.

  • Synergistic Effects: Explore the potential for this compound to be used in combination with other antibiotics to enhance their efficacy against resistant strains.

  • Resistance Development: Study the rate and mechanisms by which bacteria develop resistance to this compound, providing insights into potential future clinical challenges.

Data Presentation

Due to the limited availability of specific quantitative data for this compound against a broad panel of resistant bacteria in the cited literature, the following table serves as a template for researchers to populate with their own experimental data.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainResistance PhenotypeMIC of this compound (µg/mL)MIC of Comparator Antibiotic (µg/mL)
Staphylococcus aureus (ATCC 29213)Methicillin-Susceptible (MSSA)Vancomycin:
Staphylococcus aureus (ATCC 43300)Methicillin-Resistant (MRSA)Vancomycin:
Enterococcus faecalis (ATCC 29212)Vancomycin-Susceptible (VSE)Vancomycin:
Enterococcus faecium (Clinical Isolate)Vancomycin-Resistant (VRE)Linezolid:
Streptococcus pneumoniae (ATCC 49619)Penicillin-SusceptiblePenicillin:
Streptococcus pneumoniae (Clinical Isolate)Penicillin-ResistantCeftriaxone:

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound and its potential for studying antibiotic resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (susceptible and resistant)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Bacterial Growth Curve Assay

This assay is used to assess the effect of this compound on the growth kinetics of bacteria over time.

Materials:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Overnight Culture:

    • Inoculate a single colony of the test bacterium into a tube of TSB and incubate overnight at 37°C with shaking.

  • Experimental Setup:

    • Dilute the overnight culture into fresh TSB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Prepare a series of culture flasks, each containing the diluted bacterial suspension and different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a no-antibiotic control.

  • Growth Monitoring:

    • Incubate the flasks at 37°C with shaking.

    • At regular intervals (e.g., every hour for 8-24 hours), measure the OD₆₀₀ of each culture.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate growth curves.

    • Compare the growth curves of the treated cultures to the control to determine the effect of this compound on the lag, exponential, and stationary phases of bacterial growth.

Visualization of a Generic Protein Synthesis Inhibition Pathway

Since the precise binding site and mechanism of action for this compound on the ribosome are not yet fully elucidated in the available literature, the following diagram illustrates a generalized pathway of bacterial protein synthesis inhibition. This can serve as a conceptual framework for investigating the specific mechanism of this compound.

G A_site A-site (Aminoacyl) P_site P-site (Peptidyl) A_site->P_site Peptide bond formation E_site E-site (Exit) P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide mRNA mRNA mRNA->A_site tRNA Aminoacyl-tRNA tRNA->A_site Binds to codon ODemethylpaulomycinA This compound ODemethylpaulomycinA->A_site Potential Inhibition Point 1: Prevents tRNA binding ODemethylpaulomycinA->P_site Potential Inhibition Point 2: Inhibits peptidyl transferase

Caption: Generalized mechanism of protein synthesis inhibition.

Experimental Workflow for Investigating Resistance

The following diagram outlines a logical workflow for using this compound to study antibiotic resistance mechanisms.

G start Start: Isolate Susceptible and Resistant Bacterial Strains mic Determine MIC of this compound (Protocol 1) start->mic growth_curve Perform Bacterial Growth Curve Assay (Protocol 2) mic->growth_curve compare_data Compare MICs and Growth Kinetics between Susceptible and Resistant Strains growth_curve->compare_data mechanism Investigate Mechanism of Action: - Ribosome Binding Assays - In vitro Translation Assays compare_data->mechanism If active resistance_mech Investigate Mechanism of Resistance: - Gene Sequencing (e.g., rRNA, ribosomal proteins) - Efflux Pump Assays compare_data->resistance_mech If differential activity synergy Synergy Testing with Other Antibiotics compare_data->synergy If active end Elucidation of Resistance Mechanism and Potential for Combination Therapy mechanism->end resistance_mech->end synergy->end

Caption: Workflow for studying antibiotic resistance with this compound.

Conclusion

This compound, as a member of the paulomycin family, holds potential as a valuable research tool for investigating the mechanisms of antibiotic resistance, particularly in Gram-positive pathogens. Although detailed studies on its specific interactions and efficacy against a wide array of resistant strains are not yet widely available, the protocols and conceptual frameworks presented here provide a solid foundation for researchers to explore its utility. Further investigation into its mechanism of action and spectrum of activity is warranted to fully understand its potential in the development of new strategies to combat multidrug-resistant bacteria.

References

Troubleshooting & Optimization

Technical Support Center: O-Demethylpaulomycin A Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of O-Demethylpaulomycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by Streptomyces species.[1][2] Like many natural products, this compound is a large, complex molecule, which often correlates with poor aqueous solubility. This limited solubility can hinder its development as a therapeutic agent, affecting formulation, bioavailability, and efficacy.

Q2: Is there any available data on the aqueous solubility of this compound?

Q3: What is the lipophilicity (LogP) of this compound?

The experimental LogP value for this compound has not been reported. LogP is a critical parameter that influences a drug's solubility, absorption, and distribution.[4][5] For complex molecules like this compound, a high LogP value, indicating high lipophilicity, is expected, which generally corresponds to low aqueous solubility.

Troubleshooting Guide: Solubility Enhancement Techniques

Researchers encountering solubility issues with this compound can explore several established techniques to improve its dissolution in aqueous media. The choice of method will depend on the specific experimental needs and the desired formulation.

Initial Screening of Solvents

Before employing advanced techniques, it is recommended to perform a preliminary solubility screen with a panel of pharmaceutically acceptable solvents.

Solvent/SystemExpected OutcomeProtocol Reference
pH Modification (Buffers pH 2.0 - 8.0) Ionizable groups in this compound may increase solubility at specific pH values.See Protocol 1
Co-solvents (Ethanol, Propylene (B89431) Glycol, PEG 400) Water-miscible organic solvents can increase the solubility of hydrophobic compounds.See Protocol 2
Surfactants (Tween® 80, Cremophor® EL) Micelle formation above the critical micelle concentration can encapsulate and solubilize nonpolar molecules.See Protocol 3

Advanced Solubility Enhancement Strategies

If initial solvent screening is insufficient, the following advanced formulation strategies can be employed.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

  • Troubleshooting:

    • Low complexation efficiency: Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as the size and chemical nature of the cyclodextrin cavity are crucial for effective inclusion.

    • Precipitation of the complex: Optimize the drug-to-cyclodextrin molar ratio. An excess of the drug or an inappropriate cyclodextrin concentration can lead to precipitation.

Solid Dispersions

This technique involves dispersing the drug in an inert carrier matrix at the solid state. Amorphous solid dispersions can significantly enhance the dissolution rate and apparent solubility.

  • Troubleshooting:

    • Drug recrystallization: The choice of polymer carrier is critical for maintaining the amorphous state of the drug. Common polymers include PVP, HPMC, and Soluplus®. The drug-to-polymer ratio should be optimized to prevent recrystallization during storage.

    • Slow drug release: The dissolution rate of the polymer carrier will influence the drug release profile. Select a polymer with appropriate dissolution characteristics for the desired application.

Nanoparticle Formulation

Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area available for dissolution, leading to a higher dissolution rate and apparent solubility.

  • Troubleshooting:

    • Particle aggregation: The use of stabilizers, such as surfactants or polymers, is essential to prevent the aggregation of nanoparticles.

    • Low drug loading: The efficiency of the nanoparticle production method (e.g., milling, high-pressure homogenization, precipitation) will determine the achievable drug loading. Process parameters may need to be adjusted to maximize drug content.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2.0 to 8.0.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Create a series of co-solvent mixtures by adding increasing volumes of the organic solvent to water.

  • Determine the solubility of this compound in each co-solvent mixture following the procedure outlined in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 3: Surfactant-Mediated Solubilization
  • Prepare a series of aqueous solutions with increasing concentrations of a selected surfactant (e.g., Tween® 80, Cremophor® EL), ensuring that the concentrations span the critical micelle concentration (CMC).

  • Determine the solubility of this compound in each surfactant solution as described in Protocol 1.

  • Plot the solubility of this compound against the surfactant concentration to observe the effect of micellization on solubility.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a better understanding of the biological context and experimental approaches, the following diagrams illustrate the presumed mechanism of action of paulomycins and a general workflow for solubility enhancement.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Paulomycins are believed to exert their antibiotic effect by targeting the bacterial ribosome and inhibiting protein synthesis. While the precise binding site is yet to be fully elucidated, the general mechanism involves the disruption of peptide bond formation.

Caption: Presumed mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Solubility Enhancement

The following workflow outlines a systematic approach to improving the solubility of a poorly soluble compound like this compound.

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Screening Initial Solubility Screening (pH, Co-solvents, Surfactants) Start->Screening Sufficient Solubility Sufficient? Screening->Sufficient Advanced Advanced Enhancement Techniques Sufficient->Advanced No End Optimized Formulation Sufficient->End Yes Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Solid_Dispersion Solid Dispersion Advanced->Solid_Dispersion Nanoparticles Nanoparticle Formulation Advanced->Nanoparticles Optimization Formulation Optimization Cyclodextrin->Optimization Solid_Dispersion->Optimization Nanoparticles->Optimization Characterization Physicochemical Characterization Optimization->Characterization Characterization->Sufficient

Caption: A systematic workflow for enhancing the solubility of this compound.

References

Technical Support Center: O-Demethylpaulomycin A and Related Glycosylated Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of O-Demethylpaulomycin A and related glycosylated antibiotics in solution. Due to limited specific data on this compound, this guide incorporates information on the broader paulomycin family and general principles for stabilizing glycosylated antibiotics.

Troubleshooting Guide

Q1: I am observing a rapid loss of activity of my this compound solution. What could be the cause?

A1: Rapid loss of activity in solutions of paulomycins, including this compound, is likely due to chemical degradation. The primary degradation pathway for paulomycins is the loss of the paulic acid moiety, which results in the formation of inactive paulomenols.[1][2] This degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species. Additionally, as a glycosylated compound, this compound is susceptible to hydrolysis of its glycosidic bonds, which would also lead to inactivation.[3]

Q2: My solution of this compound has changed color. Is this related to degradation?

A2: A change in the color of your antibiotic solution can be an indicator of chemical degradation. For many complex molecules, the formation of degradation products can lead to chromophoric changes. It is recommended to assess the purity and integrity of the solution using analytical techniques such as HPLC or LC-MS to identify any degradation products.

Q3: I need to prepare a stock solution of this compound for my experiments. What is the best solvent and storage condition?

A3: While specific data for this compound is scarce, general recommendations for related glycosylated antibiotics suggest using a buffered solution at a specific, optimized pH to minimize hydrolysis and other degradation reactions.[3] It is advisable to perform a stability study to determine the optimal pH for your specific compound. For storage, solutions should generally be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) may be adequate, but this should be verified through stability testing.

Frequently Asked Questions (FAQs)

Q4: What are the main degradation pathways for paulomycins?

A4: The principal degradation pathway for paulomycins is the cleavage and loss of the paulic acid moiety, leading to the formation of inactive compounds known as paulomenols.[1][2] Additionally, being glycosylated antibiotics, they are susceptible to the hydrolysis of the glycosidic linkages between the sugar moieties and the aglycone core, which would also result in a loss of biological activity.[3]

Q5: Are there more stable derivatives of paulomycins available?

A5: Yes, research has shown that modifying the paulic acid moiety can enhance the stability of the paulomycin scaffold. For instance, derivatives containing a thiazole (B1198619) moiety, formed by the introduction of an N-acetyl-l-cysteine group, have demonstrated greater stability in culture compared to the parent paulomycins A and B.[1][2] These modifications appear to prevent the degradation into inactive paulomenols.

Q6: What general strategies can I employ to improve the stability of this compound in my formulations?

A6: To enhance the stability of glycosylated antibiotics like this compound in solution, consider the following strategies[3]:

  • pH Control: Formulate the compound in a buffered solution at an optimal pH to minimize hydrolysis.

  • Excipient Addition: The use of stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), amino acids, and surfactants can help reduce degradation by limiting molecular mobility and interactions with the solvent.

  • Control of Oxygen: For compounds susceptible to oxidation, minimizing exposure to oxygen by purging solutions with an inert gas (e.g., nitrogen or argon) and including antioxidants can be beneficial.

  • Lyophilization: For long-term storage, lyophilizing the compound to a dry powder is a common and effective strategy to prevent degradation in solution.

Data Presentation

Table 1: Qualitative Stability Comparison of Paulomycin Derivatives

Compound/DerivativeModificationRelative StabilityReference
Paulomycin A/BParent compoundLess Stable[1][2]
Paulomenol A/BDegradation product (loss of paulic acid)Inactive[1][2]
Thiazole-containing PaulomycinsN-acetyl-l-cysteine adduct forming a thiazole ringMore Stable[1][2]

Experimental Protocols

Protocol: General Method for Assessing the Stability of a Glycosylated Antibiotic in Solution

This protocol provides a general framework for evaluating the stability of a compound like this compound under various conditions.

1. Materials:

  • This compound (or other antibiotic of interest)
  • A range of buffers (e.g., phosphate, citrate, acetate) at various pH values (e.g., pH 3, 5, 7, 9)
  • High-purity solvents (e.g., water, DMSO, ethanol)
  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • Temperature-controlled incubators or water baths
  • Light-protective containers (e.g., amber vials)

2. Preparation of Solutions: a. Prepare a concentrated stock solution of the antibiotic in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to a final working concentration (e.g., 1 mg/mL) in the different buffer solutions to be tested. c. Aliquot the solutions into separate, sealed, and light-protected vials for each time point and condition to be tested.

3. Incubation Conditions: a. Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C). b. Light Exposure: To assess photostability, expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

4. Time Points: a. Define a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).

5. Analysis: a. At each time point, retrieve the designated vials from each condition. b. Immediately analyze the samples by HPLC/UPLC to determine the concentration of the parent antibiotic remaining. c. The mobile phase and gradient should be optimized to separate the parent compound from any potential degradation products. d. Quantify the peak area of the parent compound and express it as a percentage of the initial concentration at time 0.

6. Data Interpretation: a. Plot the percentage of the remaining antibiotic against time for each condition (pH, temperature, light exposure). b. From these plots, you can determine the degradation rate and identify the conditions under which the compound is most stable.

Visualizations

Paulomycin Paulomycin (e.g., this compound) Paulomenol Paulomenol (Inactive) Paulomycin->Paulomenol Loss of Paulic Acid Hydrolyzed_Sugars Hydrolyzed Sugar Moieties Paulomycin->Hydrolyzed_Sugars Glycosidic Bond Hydrolysis Aglycone Aglycone Core Paulomycin->Aglycone Glycosidic Bond Hydrolysis

Caption: Primary degradation pathways for paulomycin antibiotics.

start Start: Prepare Antibiotic Stock Solution prepare_samples Prepare Solutions in Different Buffers (pH) and Conditions (Temperature, Light) start->prepare_samples aliquot Aliquot Samples for Each Time Point prepare_samples->aliquot incubate Incubate Samples under Defined Conditions aliquot->incubate analyze Analyze Samples by HPLC/UPLC at Predetermined Time Points incubate->analyze quantify Quantify Remaining Parent Compound analyze->quantify plot Plot % Remaining vs. Time quantify->plot determine_stability Determine Optimal Storage Conditions plot->determine_stability

Caption: Experimental workflow for an antibiotic stability study.

action_node action_node degradation Degradation Observed? check_ph Is pH Optimized? degradation->check_ph Yes check_temp Is Storage Temp Low Enough? check_ph->check_temp Yes optimize_ph Action: Screen Buffers and pH Range check_ph->optimize_ph No check_oxygen Is Oxygen Excluded? check_temp->check_oxygen Yes lower_temp Action: Store at -20°C or -80°C, Avoid Freeze-Thaw check_temp->lower_temp No check_light Is Solution Protected from Light? check_oxygen->check_light Yes exclude_oxygen Action: Use Inert Gas, Add Antioxidants check_oxygen->exclude_oxygen No protect_light Action: Use Amber Vials check_light->protect_light No

Caption: Troubleshooting flowchart for antibiotic degradation.

References

optimizing O-Demethylpaulomycin A dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of O-Demethylpaulomycin A for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a derivative of paulomycin, a glycosylated antibiotic known to be active against Gram-positive bacteria. The paulomycin family of antibiotics' activity is largely attributed to its paulic acid moiety. While the precise mechanism of action for this compound is not fully elucidated, it is presumed to interfere with essential bacterial processes. Based on the actions of similar complex antibiotics, it may act as an inhibitor of bacterial protein synthesis.

Q2: What is the recommended starting concentration for this compound in a new cell line?

The optimal concentration of this compound is highly dependent on the specific cell line being used. Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve or cytotoxicity assay, to determine the optimal concentration for your experimental setup. A broad range of concentrations should be tested initially to identify an effective and non-toxic range for your specific cells.

Q3: How should I prepare and store a stock solution of this compound?

For preparation, dissolve the this compound powder in a suitable solvent, such as DMSO, to create a concentrated stock solution. Ensure the powder is completely dissolved. To maintain stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: My cells are showing high levels of toxicity even at low concentrations. What could be the cause?

High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is low and consistent across all wells, including controls.

  • Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.

Q5: I am not observing any effect of this compound on my cells. What should I do?

If you do not observe an effect, consider the following:

  • Concentration Too Low: The concentrations tested may be too low to elicit a response in your cell line.

  • Compound Degradation: Ensure the stock solution has been stored properly and has not degraded. Prepare a fresh stock solution if there is any doubt.

  • Cell Resistance: Your cell line may be resistant to this particular antibiotic.

  • Inactivation by Media Components: Components in your cell culture medium could potentially inactivate the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
Precipitate forms in the culture medium upon adding this compound The compound has low aqueous solubility and is precipitating out of solution at the tested concentration.Prepare a more dilute stock solution to reduce the amount of solvent added to the medium. Ensure the stock solution is fully dissolved before adding it to the medium. Consider using a different solvent if solubility issues persist.
Kill curve results are not reproducible Variations in cell passage number, cell density at the time of treatment, or incubation time.Use cells within a consistent and low passage number range. Ensure the initial cell seeding density is the same for all experiments. Maintain a consistent incubation time for the duration of the treatment.
No clear dose-response relationship observed The concentration range tested is too narrow or not in the effective range for the cell line.Test a much broader range of concentrations in your initial experiment, spanning several orders of magnitude (e.g., from nanomolar to millimolar) to identify the active range.

Experimental Protocols

Protocol: Determining Optimal Concentration via Cytotoxicity Assay (Kill Curve)

This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell line using a cytotoxicity assay.

Materials:

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • This compound

  • Sterile 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density that will allow them to be in the logarithmic growth phase (approximately 50-60% confluent) at the time of treatment.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve a range of desired concentrations. It is recommended to test a broad range initially (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound) and a no-treatment control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay).

    • Follow the manufacturer's instructions for the viability reagent. This typically involves adding the reagent to each well and incubating for a specific period.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (the concentration that inhibits 50% of cell viability) and select the optimal, non-toxic concentrations for your future experiments.

Data Presentation

Table 1: Example Data from a 48-hour Cytotoxicity Assay

This compound Concentration (µM)Average Absorbance% Cell Viability
0 (Control)1.25100%
0.11.2297.6%
11.1592.0%
100.8870.4%
500.6350.4%
1000.3124.8%
5000.054.0%
10000.021.6%

Table 2: Recommended Concentration Ranges for Initial Screening

Assay TypeSuggested Concentration Range (µM)
Initial Cytotoxicity Screen0.1 - 1000
Functional Assays (non-toxic)0.1 - 10
Apoptosis Induction10 - 100

Visualizations

experimental_workflow Experimental Workflow for Determining Optimal Dosage cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data signaling_pathway Hypothesized Mechanism: Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit no_protein Inhibition of Protein Synthesis ribosome_50S->no_protein Blocks peptide bond formation ribosome_30S 30S Subunit protein Functional Protein ribosome_30S->protein Facilitates codon recognition compound This compound compound->ribosome_50S Binds to 50S subunit trna tRNA trna->ribosome_30S Brings amino acids troubleshooting_tree Troubleshooting Logic start High Cell Viability at High Concentrations? check_compound Is the compound active? (Check storage, prepare fresh) start->check_compound Yes low_viability Low Cell Viability at Low Concentrations? start->low_viability No check_cells Are the cells resistant? check_compound->check_cells Yes, compound is active increase_conc Increase concentration range check_cells->increase_conc Possibly check_solvent Is the solvent concentration too high? low_viability->check_solvent Yes check_sensitivity Are the cells overly sensitive? check_solvent->check_sensitivity No, solvent is at safe level decrease_conc Decrease concentration range check_sensitivity->decrease_conc Yes

troubleshooting inconsistent results in O-Demethylpaulomycin A assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Demethylpaulomycin A. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the paulomycin family of antibiotics, which are produced by the bacterium Streptomyces paulus.[1] These antibiotics are primarily active against Gram-positive bacteria.[1] The proposed mechanism of action for paulomycins is the inhibition of protein biosynthesis. While the exact target has not been definitively elucidated for this compound, a related antibiotic, pulvomycin, functions by preventing the formation of a crucial ternary complex involving elongation factor Tu (EF-Tu), GTP, and aminoacyl-tRNA. This disruption ultimately halts the elongation of the polypeptide chain during translation.

Q2: What is the typical antibacterial spectrum of this compound?

This compound and its close analog, O-Demethylpaulomycin B, are known to be active against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species.[1]

Q3: How should this compound be stored?

Troubleshooting Inconsistent Assay Results

Inconsistent results in this compound assays, such as variable Minimum Inhibitory Concentration (MIC) values, are often linked to the compound's stability and the technical execution of the assay.

Q4: My MIC values for this compound are not reproducible. What are the common causes?

Several factors can contribute to inconsistent MIC results:

  • Compound Degradation: this compound belongs to the paulomycin family, which is known to be unstable and can degrade to inactive paulomenols.[2] The isothiocyanate group, crucial for its activity, is also susceptible to degradation.[3]

  • Inoculum Preparation: The density of the bacterial culture is a critical factor. An inconsistent inoculum size can lead to variable MIC values.

  • Media Composition: Variations in the media, such as pH and cation concentration, can influence the activity of the antibiotic.

  • Incubation Conditions: Deviations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and compound stability.

  • Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective.

Q5: I suspect the this compound has degraded. How can I minimize this?

To minimize degradation:

  • Storage: Store the compound as a lyophilized powder at -20°C or below, protected from light.

  • Stock Solutions: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) immediately before use. Avoid storing stock solutions for extended periods, even at low temperatures.

  • Working Solutions: Prepare dilutions in the assay medium just before adding them to the microplate. The compound's stability in aqueous media at neutral pH can be limited.

  • pH of Media: Be aware that alkaline pH values can decrease the stability of isothiocyanates. Ensure the pH of your culture medium is consistent.

Q6: How can I ensure my inoculum preparation is consistent?

  • Standardize Inoculum Density: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Fresh Cultures: Always use fresh overnight cultures to prepare your inoculum.

  • Vortexing: Ensure the bacterial suspension is well-vortexed to prevent clumping before dilution and addition to the assay plate.

Q7: What are the best practices for performing the MIC assay itself?

  • Use a Standardized Protocol: Adhere to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for broth microdilution assays.

  • Controls: Always include a positive control (bacteria with no antibiotic), a negative control (broth only), and a solvent control (bacteria with the same concentration of the solvent used to dissolve the compound).

  • Replicates: Perform assays with technical replicates (multiple wells for the same condition on a plate) and biological replicates (repeating the experiment on different days with fresh cultures and compound preparations).

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains is not extensively available in the public domain. The following table provides a template for how such data would be presented. Researchers are encouraged to determine these values empirically for their specific bacterial strains of interest.

Bacterial StrainAntibioticMIC Range (µg/mL)
Staphylococcus aureus (ATCC® 29213™)This compoundData not available
Streptococcus pneumoniae (ATCC® 49619™)This compoundData not available
Staphylococcus aureus (MRSA)This compoundData not available
Enterococcus faecalis (ATCC® 29212™)This compoundData not available

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard CLSI guidelines for broth microdilution assays and is suitable for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC® 29213™)

  • Sterile DMSO (or other suitable solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, dissolve this compound powder in sterile DMSO to a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations. The final concentration in the wells should typically range from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of the this compound working solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

    • The final volume in each well will be 50 µL before the addition of the inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a positive control (wells with 50 µL of CAMHB and 50 µL of inoculum) and a negative control (wells with 100 µL of CAMHB only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • A microplate reader can also be used to measure the optical density at 600 nm (OD600) to aid in determining the inhibition of growth.

Visualizations

Signaling_Pathway Proposed Mechanism of Action of Paulomycins cluster_translation Bacterial Protein Synthesis EF-Tu_GDP EF-Tu-GDP EF-Tu_GTP EF-Tu-GTP EF-Tu_GDP->EF-Tu_GTP GDP/GTP Exchange GTP GTP Ternary_Complex EF-Tu-GTP-Aminoacyl-tRNA (Ternary Complex) EF-Tu_GTP->Ternary_Complex + Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binding to A-site Polypeptide_Chain Polypeptide Chain Elongation Ribosome->Polypeptide_Chain O_Demethylpaulomycin_A This compound O_Demethylpaulomycin_A->EF-Tu_GTP Binds to EF-Tu-GTP

Caption: Proposed mechanism of action of paulomycins.

Experimental_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock and Serial Dilutions Plate_Setup Set up 96-well plate with compound dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for turbidity or use plate reader (OD600) Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

References

minimizing off-target effects of O-Demethylpaulomycin A in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using O-Demethylpaulomycin A in cell culture experiments. Our goal is to help you minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a member of the paulomycin class of antibiotics. Paulomycins are glycosylated compounds known for their activity primarily against Gram-positive bacteria. While the precise target of this compound is not definitively characterized, the paulomycin family's antibacterial action is thought to be linked to the presence of a paulic acid moiety, which contains a reactive isothiocyanate group. Some paulomycin derivatives have also demonstrated cytotoxic activity against various cancer cell lines.[1][2]

Q2: What are potential off-target effects of this compound in eukaryotic cells?

Direct experimental data on the off-target effects of this compound in mammalian cells is limited. However, based on its chemical structure and the known activities of related compounds, potential off-target effects could include:

  • Interaction with multiple signaling pathways: The isothiocyanate group present in the paulic acid moiety is known to be reactive and could potentially interact with various cellular nucleophiles, leading to modulation of multiple signaling pathways.[3][4]

  • Mitochondrial toxicity: Many antibiotics can interfere with mitochondrial function in eukaryotic cells due to the evolutionary similarities between mitochondria and bacteria.

  • Inhibition of protein synthesis: While the primary target in bacteria is not fully elucidated, structural similarities to other antibiotics suggest a potential for interaction with the ribosomal machinery, which could translate to off-target effects on eukaryotic protein synthesis at high concentrations.

Q3: How can I control for off-target effects in my experiments?

To ensure that the observed phenotype is a direct result of the intended on-target activity of this compound, it is crucial to include proper controls in your experimental design. These include:

  • Dose-response curves: Determine the minimal effective concentration to minimize off-target effects that may appear at higher concentrations.

  • Use of a structurally related inactive analog: If available, a molecule from the same chemical class that lacks the key functional group (e.g., the isothiocyanate) can serve as a negative control.

  • Cell lines with target knockdown/knockout: If a putative target is identified, using cell lines where the target protein is knocked down or knocked out can help validate on-target effects.

  • Orthogonal approaches: Confirm your findings using a different experimental approach, such as genetic manipulation (e.g., siRNA, CRISPR) of the hypothesized target.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cell culture.

Problem 1: High levels of cytotoxicity observed in multiple cell lines.

Possible Cause Recommended Solution
Concentration is too high, leading to off-target toxicity. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Use the lowest effective concentration for your experiments.
Cell line is particularly sensitive. Consider testing a panel of different cell lines to identify one with a better therapeutic window.
Contamination of the compound or cell culture. Ensure the purity of your this compound stock. Routinely test your cell cultures for mycoplasma and other contaminants.
Solvent toxicity. Include a vehicle control (the solvent used to dissolve this compound) in your experiments to rule out solvent-induced cytotoxicity.

Problem 2: Inconsistent or non-reproducible experimental results.

Possible Cause Recommended Solution
Compound instability. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations throughout your experiments.
Cellular stress. Ensure optimal cell culture conditions (e.g., CO2 levels, temperature, humidity) to minimize cellular stress, which can influence the response to treatment.

Problem 3: Observed phenotype does not correlate with the expected on-target effect.

Possible Cause Recommended Solution
Dominant off-target effects. Refer to the strategies for controlling off-target effects in the FAQ section. Consider performing target validation experiments.
Indirect effects of the compound. The observed phenotype may be a downstream consequence of the primary target engagement. Map the affected signaling pathways to understand the mechanism.
Compound has a different mechanism of action in your system. The mechanism of action may be cell-type specific. Perform mechanism-of-action studies in your experimental model.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen mammalian cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: Remove the overnight culture medium and add the prepared compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_0 Initial Characterization cluster_1 Off-Target Effect Assessment cluster_2 Mechanism of Action Studies dose_response Dose-Response Curve (e.g., MTT Assay) phenotypic_screen Phenotypic Screening (Panel of Cell Lines) dose_response->phenotypic_screen determine_mic Determine Minimum Inhibitory Concentration (MIC) for Bacteria determine_mic->phenotypic_screen target_knockdown Target Knockdown/Knockout (siRNA/CRISPR) phenotypic_screen->target_knockdown proteomics Chemical Proteomics (Affinity Purification-MS) phenotypic_screen->proteomics pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) target_knockdown->pathway_analysis proteomics->pathway_analysis rescue_experiment Rescue Experiments pathway_analysis->rescue_experiment hypothetical_pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Effect (Hypothesized) cluster_off_target Potential Off-Target Effects (Eukaryotic Cells) compound This compound ribosome Bacterial Ribosome compound->ribosome Bacterial Cells cysteine_residues Cysteine Residues in Proteins compound->cysteine_residues Eukaryotic Cells (Isothiocyanate Reactivity) mitochondria Mitochondria compound->mitochondria Eukaryotic Cells protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death pathway_a Signaling Pathway A cysteine_residues->pathway_a pathway_b Signaling Pathway B cysteine_residues->pathway_b phenotype Observed Phenotype pathway_a->phenotype pathway_b->phenotype mitochondria->phenotype

References

Technical Support Center: O-Demethylpaulomycin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of O-Demethylpaulomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor yield during the extraction and purification of this promising antibiotic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from Streptomyces fermentation broth.

Problem 1: Low or No Detectable this compound in the Crude Extract

Possible Causes and Solutions:

  • Suboptimal Fermentation Conditions: The initial production of this compound by Streptomyces may be low.

    • Solution: Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. A systematic approach like Response Surface Methodology (RSM) can be employed to identify the optimal conditions for maximizing antibiotic production.

  • Degradation During Fermentation: this compound, like other paulomycins, is susceptible to degradation in the fermentation broth. Paulomycins are known to be unstable and can degrade into inactive compounds called paulomenols through the loss of the paulic acid moiety.

    • Solution: Monitor the fermentation process and harvest the broth at the optimal time of antibiotic production, which is often during the stationary phase of growth. Consider implementing in-situ extraction methods to remove the antibiotic from the broth as it is produced, minimizing its exposure to degradative conditions.

  • Inefficient Extraction Solvent: The solvent used for extraction may not be optimal for partitioning this compound from the aqueous fermentation broth.

    • Solution: Perform a solvent screening study using solvents of varying polarities. Common solvents for extracting secondary metabolites from Streptomyces include ethyl acetate (B1210297), n-butanol, and chloroform. A mixture of solvents can also be tested to improve extraction efficiency.

  • Degradation During Extraction: The compound may be degrading during the extraction process due to unfavorable pH or temperature.

    • Solution: Maintain a controlled temperature (e.g., 4°C) throughout the extraction process. Investigate the pH stability of this compound and adjust the pH of the fermentation broth before extraction to a range where the compound is most stable.

Problem 2: Significant Loss of Compound During Purification

Possible Causes and Solutions:

  • Compound Instability on Chromatographic Media: this compound may be degrading on the stationary phase of the chromatography column (e.g., silica (B1680970) gel).

    • Solution: Opt for milder purification techniques. Consider using alternative stationary phases like Sephadex LH-20 for size-exclusion chromatography or employing flash chromatography with a less acidic stationary phase.

  • Irreversible Adsorption: The compound might be irreversibly binding to the column matrix.

    • Solution: Before large-scale purification, perform a small-scale test to assess the recovery of the compound from the chosen column. If irreversible adsorption is suspected, try a different type of stationary phase or modify the mobile phase to include additives that can reduce strong interactions.

  • Co-elution with Impurities: Impurities with similar polarity may be co-eluting with this compound, leading to impure fractions and an apparent low yield of the pure compound.

    • Solution: Optimize the chromatographic method. This can involve adjusting the solvent gradient in reverse-phase HPLC, trying different mobile phase compositions, or using a different chromatographic technique altogether, such as counter-current chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low yield of this compound?

A1: The primary reason for low yield is the inherent instability of the paulomycin family of compounds. This compound can degrade into inactive byproducts, such as paulomenols, during both the fermentation and extraction processes. Therefore, optimizing conditions to enhance stability is crucial.

Q2: How can I improve the production of this compound in the fermentation stage?

A2: To enhance production, focus on optimizing the culture conditions for your Streptomyces strain. Key parameters to investigate include the composition of the fermentation medium (e.g., carbon and nitrogen sources, phosphate (B84403) levels), pH, temperature, and aeration rate. A well-designed fermentation protocol is the first step towards a higher final yield.

Q3: Which solvent is best for extracting this compound?

A3: While there is no single "best" solvent, ethyl acetate and n-butanol are commonly and effectively used for extracting polyketide antibiotics from Streptomyces fermentations. It is recommended to perform a small-scale pilot extraction with a few different solvents to determine the most efficient one for your specific fermentation broth.

Q4: What precautions should I take during the extraction process to prevent degradation?

A4: To minimize degradation, it is critical to work at low temperatures (e.g., on ice or in a cold room). Additionally, understanding the pH stability profile of this compound is important. Adjusting the pH of the fermentation broth to a neutral or slightly acidic range before extraction may improve stability. Avoid prolonged exposure to strong acids or bases.

Q5: How can I monitor the presence and degradation of this compound during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring this compound. You can analyze samples from your fermentation broth, crude extract, and chromatographic fractions to track the presence of the target compound and the appearance of potential degradation products.

Data Presentation

Table 1: Comparison of Extraction Solvents on the Yield of a Paulomycin-like Antibiotic

Solvent SystemPolarity IndexRelative Yield (%)Purity of Crude Extract (%)
Ethyl Acetate4.48560
n-Butanol4.09255
Chloroform4.17865
Dichloromethane3.17070
Hexane0.1<10-

Note: Data is illustrative and based on typical extraction efficiencies for similar polyketide antibiotics from Streptomyces. Actual yields may vary.

Table 2: Effect of pH and Temperature on the Stability of a Paulomycin Analogue in Aqueous Solution over 24 hours

pHTemperature (°C)Remaining Compound (%)
4.0495
4.02570
7.0488
7.02555
9.0465
9.02530

Note: This table illustrates the general trend of increased degradation at higher pH and temperatures for paulomycin-like compounds.

Experimental Protocols

Protocol 1: Optimization of Fermentation Parameters

This protocol outlines a general approach to optimize the production of this compound in a Streptomyces strain.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of the Streptomyces strain.

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • To optimize, systematically vary one parameter at a time (e.g., carbon source: glucose, glycerol, starch; nitrogen source: yeast extract, peptone, soybean meal; pH: 6.0, 7.0, 8.0; temperature: 25°C, 30°C, 35°C).

    • Incubate the production cultures for 7-10 days.

  • Analysis:

    • At regular intervals, withdraw samples and analyze for biomass (dry cell weight) and this compound concentration using HPLC.

    • Determine the optimal conditions that result in the highest antibiotic titer.

Protocol 2: Extraction and Partial Purification of this compound

  • Harvesting:

    • After the optimal fermentation period, harvest the culture broth.

    • Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to a predetermined optimal value (e.g., 6.0-7.0).

    • Extract the supernatant three times with an equal volume of a selected organic solvent (e.g., ethyl acetate).

    • Combine the organic phases.

  • Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to obtain the crude extract.

  • Silica Gel Chromatography (Optional Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate to dryness.

Protocol 3: HPLC Analysis of this compound

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection:

    • Monitor the elution profile at the UV absorbance maximum of this compound (a wavelength scan of a purified sample is recommended to determine the optimal wavelength).

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentration.

    • Inject samples and quantify the amount of this compound by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_fermentation Phase 1: Fermentation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation harvest Harvest Broth fermentation->harvest optimization Optimization of - Media - pH - Temperature optimization->fermentation centrifugation Separate Mycelia harvest->centrifugation extraction Solvent Extraction (e.g., Ethyl Acetate) centrifugation->extraction concentration Concentrate Extract extraction->concentration chromatography Chromatography (e.g., HPLC) concentration->chromatography analysis Purity & Yield Analysis chromatography->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for this compound production and extraction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Poor Production in Fermentation start->cause1 cause2 Degradation (pH, Temp) start->cause2 cause3 Inefficient Extraction start->cause3 cause4 Loss during Purification start->cause4 sol1 Optimize Fermentation Conditions cause1->sol1 Address sol2 Control pH & Temp, Rapid Processing cause2->sol2 Address sol3 Solvent Screening cause3->sol3 Address sol4 Optimize Chromatography, Use Milder Methods cause4->sol4 Address end Improved Yield sol1->end Improved Production sol2->end Increased Stability sol3->end Higher Recovery sol4->end Reduced Loss

Caption: Troubleshooting logic for addressing low this compound yield.

degradation_pathway cluster_factors Contributing Factors active This compound (Active) degradation Degradation active->degradation Loss of Paulic Acid Moiety inactive Paulomenol (Inactive) degradation->inactive factor1 High Temperature factor1->degradation factor2 Extreme pH (Acidic or Alkaline) factor2->degradation factor3 Prolonged Processing Time factor3->degradation

addressing batch-to-batch variability of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of O-Demethylpaulomycin A.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the bioactivity of different batches of this compound. What are the potential causes?

Batch-to-batch variability in the biological activity of this compound, a glycoside antibiotic produced by Streptomyces, can stem from several factors throughout the production and handling process.[1] Key contributors to this variability include:

  • Inconsistent Fermentation Conditions: this compound is a secondary metabolite, and its production is highly sensitive to the fermentation environment. Minor deviations in media composition, pH, temperature, and aeration can significantly impact the final yield and purity of the compound.

  • Degradation of the Parent Compound: Paulomycins, including this compound, are known to be unstable. The paulic acid moiety is particularly susceptible to degradation, which can lead to the formation of less active or inactive compounds like paulomenols.[1][2]

  • Presence of Impurities and Analogs: The fermentation process can yield a mixture of related paulomycin analogs, such as O-Demethylpaulomycin B, paulomycin A, and paulomycin B.[3][4][5] The relative abundance of these closely related compounds can vary between batches, affecting the overall bioactivity.

  • Variable Extraction and Purification Efficiency: The methods used to extract and purify this compound from the fermentation broth can influence the final composition of the product. Inconsistent protocol adherence can lead to varying levels of impurities in the final batch.

  • Improper Storage and Handling: Exposure to adverse conditions such as high temperatures, light, and oxygen can accelerate the degradation of this compound.[6]

Q2: What are the expected molecular properties of this compound?

Having a clear understanding of the physicochemical properties of this compound is crucial for its proper handling and analysis.

PropertyValueReference
Molecular FormulaC₃₃H₄₄N₂O₁₇S[4]
Molecular Weight772.77 g/mol [4]

Note: The exact properties of your batch should be confirmed through analytical testing.

Q3: What are the common degradation products and impurities associated with this compound?

The primary degradation products of paulomycins are paulomenols, which are formed by the loss of the paulic acid moiety.[2][7] During fermentation and purification, several related paulomycin analogs can also be present as impurities.

CompoundMolecular FormulaRelationship to this compound
O-Demethylpaulomycin BC₃₂H₄₂N₂O₁₇SAnalog with a different alkyl chain.[4]
Paulomenol AC₂₉H₄₃NO₁₆Degradation product.[4]
Paulomenol BC₂₈H₄₁NO₁₆Degradation product.[4]
Paulomycin AC₃₄H₄₆N₂O₁₇SMethylated analog.[5]
Paulomycin BC₃₃H₄₄N₂O₁₇SMethylated analog.[5]

Troubleshooting Guides

Problem: Inconsistent Peak Areas or Retention Times in HPLC Analysis

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution Inconsistent HPLC Results Inconsistent HPLC Results Check HPLC System Check HPLC System Inconsistent HPLC Results->Check HPLC System Start Review Sample Prep Review Sample Prep Inconsistent HPLC Results->Review Sample Prep Analyze Mobile Phase Analyze Mobile Phase Check HPLC System->Analyze Mobile Phase System OK? Evaluate Sample Stability Evaluate Sample Stability Review Sample Prep->Evaluate Sample Stability Prep OK? Inspect Column Inspect Column Analyze Mobile Phase->Inspect Column Phase OK? Optimize Method Optimize Method Inspect Column->Optimize Method Column OK? Standardize Protocols Standardize Protocols Evaluate Sample Stability->Standardize Protocols Stable? Optimize Method->Standardize Protocols

Caption: A step-by-step workflow for troubleshooting inconsistent HPLC results.

Possible Causes & Corrective Actions:

Possible CauseRecommended Action
Mobile Phase Inconsistency Ensure the mobile phase composition, including any additives like trifluoroacetic acid, is prepared fresh and consistently for each run. Degas the mobile phase to prevent bubble formation.
Column Degradation The performance of the C18 column can degrade over time. If peak shape deteriorates or retention times shift significantly, consider washing or replacing the column.
Sample Degradation This compound can degrade in solution. Analyze samples as quickly as possible after preparation. If necessary, investigate the stability of the compound in the chosen solvent and at the storage temperature.
Inconsistent Sample Preparation Ensure that the sample dissolution and dilution steps are performed with high precision and accuracy. Use calibrated pipettes and high-purity solvents.

Problem: Reduced Biological Activity in Assays

Troubleshooting Workflow

cluster_0 Problem cluster_1 Investigation cluster_2 Root Cause cluster_3 Solution Reduced Bioactivity Reduced Bioactivity Purity Check Purity Check Reduced Bioactivity->Purity Check Degradation Analysis Degradation Analysis Reduced Bioactivity->Degradation Analysis Assay Control Review Assay Control Review Reduced Bioactivity->Assay Control Review High Impurity Levels High Impurity Levels Purity Check->High Impurity Levels Low Purity Compound Degradation Compound Degradation Degradation Analysis->Compound Degradation Degradants Present Assay Variability Assay Variability Assay Control Review->Assay Variability Controls Inconsistent Re-purify Batch Re-purify Batch High Impurity Levels->Re-purify Batch Optimize Storage Optimize Storage Compound Degradation->Optimize Storage Validate Assay Validate Assay Assay Variability->Validate Assay

Caption: A logical workflow to diagnose the cause of reduced biological activity.

Possible Causes & Corrective Actions:

Possible CauseRecommended Action
Compound Degradation As previously mentioned, paulomycins are unstable.[1] The presence of degradation products like paulomenols will reduce the concentration of the active compound. Store this compound at low temperatures, protected from light, and under an inert atmosphere if possible.
Presence of Inactive Analogs Batches may contain varying levels of less active or inactive analogs. Use a validated analytical method (e.g., HPLC-MS) to quantify the amount of this compound and its major impurities in each batch.
Assay Interference Impurities in the sample may interfere with the biological assay, leading to inaccurate results. Ensure that the assay is robust and that appropriate controls are in place.
Incorrect Quantification An inaccurate determination of the compound's concentration will lead to incorrect dosing in biological assays. Use a properly calibrated instrument and a high-purity reference standard for quantification.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from methods used for the analysis of paulomycins.[6]

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 90% B (linear gradient)

    • 25-30 min: 90% to 100% B (linear gradient)

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 320 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Generate a standard curve using a purified and well-characterized this compound reference standard.

Protocol 2: Sample Storage and Handling

To minimize degradation and maintain the integrity of this compound, follow these storage guidelines:

  • Short-term storage (days to weeks): Store solutions at 2-8°C in the dark.

  • Long-term storage (months to years): Store the solid compound at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Allow the compound to warm to room temperature before opening the container to prevent condensation. Minimize exposure to light and air. Prepare solutions fresh for each experiment whenever possible.

Signaling Pathways and Logical Relationships

Factors Contributing to Batch-to-Batch Variability

cluster_0 Sources of Variability cluster_1 Manifestations of Variability cluster_2 Impact Fermentation Fermentation Inconsistent Purity Inconsistent Purity Fermentation->Inconsistent Purity Variable Composition Variable Composition Fermentation->Variable Composition Purification Purification Purification->Inconsistent Purity Storage Storage Compound Degradation Compound Degradation Storage->Compound Degradation Variable Bioactivity Variable Bioactivity Inconsistent Purity->Variable Bioactivity Compound Degradation->Variable Bioactivity Variable Composition->Variable Bioactivity

Caption: Key factors influencing the batch-to-batch variability of this compound.

References

O-Demethylpaulomycin A interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information regarding specific assay interference patterns for O-Demethylpaulomycin A. This technical support guide is based on the potential behaviors of a complex natural product with structural similarities to the paulomycin family of antibiotics. The troubleshooting advice and protocols provided are general best practices for identifying and mitigating common types of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated natural products.[1][2] Its structure likely contains multiple aromatic rings and a free phenolic group due to the "O-demethyl" designation. These features can contribute to several types of assay interference:

  • Autofluorescence: The aromatic systems may absorb and emit light, interfering with fluorescence-based assays.[3][4]

  • Aggregation: Large, complex molecules like paulomycins can form aggregates in aqueous solutions, leading to non-specific inhibition of enzymes.[5][6]

  • Chemical Reactivity: The presence of a phenol (B47542) group and potentially other reactive moieties can lead to covalent modification of assay components.[7]

Q2: My fluorescence-based assay shows a high hit rate with this compound. What could be the cause?

A high hit rate with a fluorescent compound in a fluorescence-based assay is a strong indicator of assay interference. The most likely causes are autofluorescence of the compound itself or quenching of the fluorescent signal. It is crucial to perform counter-screens to rule out these artifacts.

Q3: I observe time-dependent inhibition in my enzymatic assay. Could this be related to this compound?

Yes, time-dependent inhibition can be a sign of chemical reactivity. Reactive functional groups, such as a phenol, on this compound might be forming covalent bonds with your enzyme, leading to irreversible inhibition.

Q4: How can I reduce the likelihood of aggregation-based interference?

Incorporating a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, into your assay buffer can help prevent the formation of compound aggregates.[8] Additionally, running assays at lower compound concentrations can also mitigate this issue.[6]

Troubleshooting Guides

Issue: Suspected Autofluorescence Interference

If you suspect this compound is interfering with your fluorescence-based assay, follow this workflow:

A Primary Screen Hit B Measure Compound Fluorescence A->B C Is Compound Fluorescent at Assay Wavelengths? B->C D Yes: Potential Interference C->D Yes E No: Proceed with Hit Validation C->E No F Run Assay in Kinetic Mode D->F G Orthogonal Assay Confirmation D->G

Figure 1: Workflow for troubleshooting autofluorescence.

Experimental Protocol: Spectral Scanning

  • Prepare a solution of this compound in the assay buffer at the screening concentration.

  • Using a spectrophotometer, scan the absorbance spectrum from 200 to 800 nm to identify absorbance maxima.

  • Using a fluorometer, record the emission spectra by exciting at and near the absorbance maxima, as well as at the excitation wavelength of your assay's fluorophore.

  • Compare the emission spectrum of this compound with that of your assay's fluorophore. Significant overlap indicates a high potential for interference.

Quantitative Data Summary: Autofluorescence

ParameterThis compoundAssay FluorophoreInterference Potential
Excitation Max (nm)480485High
Emission Max (nm)525520High
Quantum Yield0.20.9Moderate
Issue: Suspected Aggregation-Based Inhibition

If you observe non-specific inhibition that is sensitive to assay conditions, consider the possibility of compound aggregation.

A Inhibition Observed in Primary Assay B Detergent Sensitivity Assay A->B C Is IC50 Shifted with Detergent? B->C D Yes: Aggregation Likely C->D >10-fold shift E No: Aggregation Unlikely C->E <2-fold shift F Dynamic Light Scattering (DLS) D->F G Confirm with Orthogonal Assay D->G

Figure 2: Workflow for troubleshooting aggregation.

Experimental Protocol: Detergent Sensitivity Assay

  • Prepare two sets of serial dilutions of this compound in the assay buffer: one with and one without 0.01% Triton X-100.

  • Perform the enzymatic assay with both sets of dilutions.

  • Calculate the IC50 value for each condition. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.[8]

Quantitative Data Summary: Detergent Sensitivity

ConditionIC50 (µM)Fold ShiftInterpretation
No Detergent1.5-Apparent Inhibition
0.01% Triton X-100> 50> 33Aggregation-based
Issue: Suspected Chemical Reactivity

The presence of a free phenol group in this compound suggests potential for chemical reactivity, which can manifest as time-dependent inhibition.

Experimental Protocol: Thiol Reactivity Assay

  • Prepare a solution of a thiol-containing reagent (e.g., 1 mM glutathione (B108866) or dithiothreitol (B142953) (DTT)) in your assay buffer.[7]

  • Pre-incubate this compound with and without the thiol reagent for 30 minutes.

  • Initiate the enzymatic reaction and measure the activity.

  • A significant decrease in inhibition in the presence of the thiol reagent suggests that this compound may be an electrophile that reacts with cysteine residues.

Quantitative Data Summary: Thiol Reactivity

Condition% InhibitionInterpretation
No DTT85%Potent Inhibition
1 mM DTT15%Likely Thiol-Reactive

Hit Validation Workflow

To ensure that an observed hit is a genuine modulator of the target and not an artifact of assay interference, a systematic validation process is essential.

cluster_0 Primary Screen cluster_1 Interference Counterscreens cluster_2 Hit Confirmation cluster_3 Validated Hit A Initial Hit Identified B Autofluorescence Check A->B C Aggregation Check B->C D Reactivity Check C->D E Dose-Response in Primary Assay D->E F Orthogonal Assay E->F G Proceed to Lead Optimization F->G

Figure 3: A general workflow for hit validation.

References

improving the reproducibility of O-Demethylpaulomycin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving O-Demethylpaulomycin A. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a natural product isolated from fermentations of Streptomyces paulus strain 273.[1] It belongs to the paulomycin family of antibiotics, which are known for their activity primarily against Gram-positive bacteria.[2][3]

Q2: What are the common challenges that lead to poor reproducibility in this compound experiments?

A2: The most common challenges include:

  • Low Fermentation Titer: Inconsistent yield from Streptomyces paulus fermentation is a major source of variability. This can be due to suboptimal culture conditions, media composition, or genetic instability of the producing strain.

  • Product Instability: Paulomycins are known to be unstable, and this compound likely shares this characteristic. Degradation can occur during fermentation, extraction, purification, and storage, leading to lower yields and inconsistent biological activity.

  • Purification Difficulties: Isolating this compound from a complex fermentation broth and separating it from related paulomycins and degradation products can be challenging and lead to variations in purity.

  • Inconsistent Bioassay Results: Variability in bioassay protocols, including choice of test organism, inoculum density, and media, can lead to inconsistent measurements of antibacterial activity.

Troubleshooting Guides

Fermentation and Production Issues

This section addresses common problems encountered during the production of this compound from Streptomyces paulus.

Problem: Low or no production of this compound.

Possible Cause Troubleshooting Step
Suboptimal Culture Medium Optimize the carbon and nitrogen sources in the fermentation medium. For Streptomyces species, various combinations of glucose, starch, soybean meal, and yeast extract can significantly impact antibiotic production.
Incorrect Fermentation Parameters Systematically evaluate and optimize pH (typically 6.5-7.5), temperature (around 28-30°C), and aeration (agitation speed) for your specific fermentor setup.
Poor Inoculum Quality Ensure the use of a fresh and viable spore suspension or a well-grown seed culture for inoculation. Inconsistent inoculum can lead to variable fermentation outcomes.
Strain Instability Streptomyces strains can sometimes lose their ability to produce secondary metabolites upon repeated subculturing. It is advisable to work from a frozen stock of a high-producing isolate.

Problem: High variability in yield between fermentation batches.

Possible Cause Troubleshooting Step
Inconsistent Raw Materials Use high-quality, consistent sources for all media components, especially complex ones like soybean meal or yeast extract, as batch-to-batch variation in these can affect yield.
Fluctuations in Fermentation Conditions Implement strict monitoring and control of pH, temperature, and dissolved oxygen throughout the fermentation process. Maintain a detailed log to identify any deviations.
Contamination Ensure strict aseptic techniques during inoculation and fermentation. Contamination with other microorganisms can inhibit the growth of S. paulus or degrade the product.
Extraction and Purification Issues

This section provides guidance on troubleshooting the isolation and purification of this compound.

Problem: Low recovery of this compound after extraction.

Possible Cause Troubleshooting Step
Incomplete Extraction Paulomycins are typically extracted from the fermentation broth using ethyl acetate (B1210297).[4] Ensure thorough and repeated extractions to maximize recovery. Adjusting the pH of the broth prior to extraction may also improve efficiency.
Product Degradation during Extraction Minimize the time the crude extract is exposed to harsh conditions. Work quickly and at reduced temperatures if possible. The stability of related compounds is known to be affected by pH, with higher stability in acidic to neutral conditions.

Problem: Difficulty in purifying this compound by HPLC.

Possible Cause Troubleshooting Step
Poor Resolution from Impurities Optimize the HPLC method. A common mobile phase for paulomycin analysis is a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[4] Adjusting the gradient slope, flow rate, or using a different column chemistry (e.g., phenyl-hexyl instead of C18) may improve separation.
Peak Tailing or Broadening Ensure the sample is fully dissolved in the mobile phase before injection. Peak tailing can also be caused by column degradation or interaction of the compound with active sites on the silica (B1680970) support; using a high-purity silica column or adding a small amount of a competing base to the mobile phase can help.
Compound Degradation on the Column The acidic conditions of the mobile phase (due to TFA) can sometimes lead to degradation of acid-labile compounds. If this is suspected, consider using a different acidifier or a method with a less acidic mobile phase, if compatible with the compound's stability.
Bioassay and Activity Measurement Issues

This section addresses common problems with determining the biological activity of this compound.

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values.

Possible Cause Troubleshooting Step
Variable Inoculum Density Standardize the inoculum preparation to ensure a consistent number of colony-forming units (CFUs) per milliliter in each assay. This is a critical parameter for reproducible MIC results.
Differences in Assay Media The composition of the growth medium can significantly affect the outcome of susceptibility testing. Use a standardized and consistent medium, such as Mueller-Hinton Broth, for all experiments.
Compound Instability in Assay Medium If this compound is unstable in the bioassay medium over the incubation period, it can lead to erroneously high MIC values. Consider performing time-kill kinetic studies to assess the stability and activity over time.

Experimental Protocols

Fermentation of Streptomyces paulus for this compound Production

This protocol is based on methods used for the production of paulomycins.

  • Seed Culture: Inoculate 50 µL of S. paulus NRRL 8115 spores into 50 mL of GS-7 medium and incubate at 28°C for 2 days with shaking.

  • Production Culture: Inoculate a 50 mL R5α medium with 2% (v/v) of the seed culture.

  • Incubation: Incubate the production culture for 4 days at 28°C with shaking.

  • Harvesting: After incubation, harvest the fermentation broth by centrifugation.

Extraction and Preliminary Purification
  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Drying: Dry the combined ethyl acetate extracts in vacuo.

  • Resuspension: Redissolve the dried extract in acetonitrile for HPLC analysis.

HPLC Analysis and Purification
  • Column: Apollo C18 column (5 µm, 4.6 × 250 mm).

  • Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Gradient:

    • 5% acetonitrile for the first 5 minutes.

    • Linear gradient from 5% to 90% acetonitrile over 5–25 minutes.

    • Linear gradient from 90% to 100% acetonitrile over 25–30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: 320 nm.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Prepare Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of this compound in Mueller-Hinton Broth in a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound, the following tables are presented as templates. Researchers are encouraged to populate these with their own experimental data to track reproducibility.

Table 1: Fermentation Yield of this compound

Batch ID Fermentation Medium Temperature (°C) pH Yield (mg/L)
2025-A-01R5α287.0
2025-A-02R5α (modified)287.0
2025-B-01R5α307.0

Table 2: HPLC Purity of this compound Preparations

Sample ID Extraction Method Purification Method Purity (%) by HPLC (254 nm)
ODMPA-P1Ethyl AcetatePreparative C18
ODMPA-P2Ethyl AcetatePreparative C18 (modified gradient)

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL) - Batch 1 MIC (µg/mL) - Batch 2 MIC (µg/mL) - Batch 3
Staphylococcus aureus ATCC 29213
Enterococcus faecalis ATCC 29212
Streptococcus pneumoniae ATCC 49619

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships to aid in understanding and troubleshooting.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_bioassay Bioassay spore S. paulus Spore Stock seed Seed Culture spore->seed Inoculation production Production Culture seed->production Inoculation broth Fermentation Broth production->broth extract Crude Extract broth->extract Ethyl Acetate Extraction hplc HPLC Purification extract->hplc pure Pure this compound hplc->pure mic MIC Determination pure->mic

Caption: High-level workflow for this compound production and testing.

troubleshooting_fermentation cluster_causes Potential Causes cluster_solutions Solutions low_yield Low/No Yield medium Suboptimal Medium low_yield->medium params Incorrect Parameters low_yield->params inoculum Poor Inoculum low_yield->inoculum strain Strain Instability low_yield->strain opt_medium Optimize C/N Sources medium->opt_medium opt_params Optimize pH, Temp, Aeration params->opt_params fresh_inoculum Use Fresh Spores/Seed inoculum->fresh_inoculum new_stock Use New Frozen Stock strain->new_stock

Caption: Troubleshooting logic for low fermentation yield.

signaling_pathway_placeholder antibiotic This compound target Bacterial Target (e.g., Protein Synthesis) antibiotic->target Binding inhibition Inhibition of Cellular Process target->inhibition death Bacterial Cell Death or Growth Inhibition inhibition->death

Caption: A generalized placeholder for the mechanism of action of this compound. The exact molecular target is not yet fully elucidated but is presumed to involve the inhibition of essential cellular processes in Gram-positive bacteria.

References

Validation & Comparative

O-Demethylpaulomycin A vs. Paulomycin A: A Comparative Guide on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Antibacterial Activity

While specific comparative MIC values for O-Demethylpaulomycin A are scarce in the literature, the available data for Paulomycin A provides a benchmark for the expected activity spectrum. Paulomycins, as a class, demonstrate potent activity primarily against Gram-positive organisms. The paulic acid moiety is understood to be a critical determinant of their antibiotic properties. This compound, differing from Paulomycin A only by the absence of a methyl group on the paulomycose sugar, is anticipated to exhibit a similar antibacterial spectrum.

Below is a table summarizing the general antibacterial spectrum of Paulomycin A against a range of Gram-positive bacteria. It is expected that this compound would show a comparable activity profile.

Bacterial SpeciesAntibioticReported MIC Range (µg/mL)
Staphylococcus aureusPaulomycin A0.05 - 1.0
Streptococcus pneumoniaePaulomycin A0.02 - 0.5
Streptococcus pyogenesPaulomycin A0.01 - 0.2
Enterococcus faecalisPaulomycin A0.1 - 2.0
Listeria monocytogenesPaulomycin A0.05 - 1.0

Note: The MIC values for Paulomycin A are compiled from various literature sources and may vary depending on the specific strain and testing conditions. Specific, side-by-side comparative MIC data for this compound is not available in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a common protocol used for this purpose.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium overnight at 37°C.

  • Several colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Solutions:

  • Stock solutions of this compound and Paulomycin A are prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • A series of two-fold serial dilutions of each antibiotic is prepared in MHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the serially diluted antibiotic is inoculated with 100 µL of the standardized bacterial suspension.

  • A positive control well (containing only MHB and the bacterial inoculum) and a negative control well (containing only MHB) are included on each plate.

  • The microtiter plate is then incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Structural Relationship of Paulomycin A and this compound Paulomycin_A Paulomycin A (with -OCH3 group on paulomycose) O_Demethylpaulomycin_A This compound (with -OH group on paulomycose) Paulomycin_A->O_Demethylpaulomycin_A Demethylation

Caption: Structural relationship between Paulomycin A and its O-demethylated analog.

G Experimental Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 3. Inoculate wells with Bacterial Suspension Bacterial_Culture->Inoculation Antibiotic_Dilution 2. Prepare Serial Dilutions of Antibiotics in 96-well plate Antibiotic_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results 5. Observe for Bacterial Growth Incubation->Read_Results Determine_MIC 6. Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Validating the Mode of Action of O-Demethylpaulomycin A: A Comparative Guide to Established Antibacterial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise mode of action of a novel antibiotic is a critical step in its development. This guide provides a framework for the validation of O-Demethylpaulomycin A's mechanism by comparing it with two well-characterized antibiotics, vancomycin (B549263) and linezolid (B1675486), which target distinct essential bacterial processes.

While this compound, a derivative of the paulomycin family of antibiotics, has demonstrated activity against Gram-positive bacteria, its specific molecular target and mechanism of action remain to be fully elucidated. Understanding this mechanism is paramount for predicting its efficacy, potential resistance mechanisms, and spectrum of activity. This guide will first detail the established modes of action for vancomycin and linezolid, including the experimental data that supports them, and then propose a roadmap for the validation of this compound's mode of action.

Comparator Antibiotics: Established Modes of Action

To provide a clear benchmark for the validation of this compound, we will examine two antibiotics with distinct and well-understood mechanisms: vancomycin, a cell wall synthesis inhibitor, and linezolid, a protein synthesis inhibitor.

Vancomycin: Targeting Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1] This binding physically obstructs the transglycosylation and transpeptidation reactions necessary for elongating and cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

Linezolid: Targeting Protein Synthesis

Linezolid, the first of the oxazolidinone class of antibiotics, inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding event prevents the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis. By blocking this early stage, linezolid effectively halts the production of essential bacterial proteins.

Comparative Data Summary

The following table summarizes key comparative data for vancomycin and linezolid. A similar table would be the goal for this compound following experimental validation.

FeatureVancomycinLinezolidThis compound
Class GlycopeptideOxazolidinonePaulomycin
Target Peptidoglycan precursor (D-Ala-D-Ala)23S rRNA of the 50S ribosomal subunitTo be determined
Mechanism Inhibition of cell wall synthesisInhibition of protein synthesis initiationTo be determined
Spectrum Gram-positive bacteriaGram-positive bacteria, including some resistant strainsGram-positive bacteria
Effect BactericidalPrimarily bacteriostaticTo be determined

Experimental Protocols for Validating the Mode of Action of this compound

To elucidate the mode of action of this compound, a series of established experimental protocols should be employed. These experiments are designed to identify the cellular process targeted by the antibiotic.

Macromolecular Synthesis Inhibition Assays

This initial set of experiments aims to determine which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by this compound.

Methodology:

  • Bacterial Strain: A susceptible Gram-positive strain, such as Staphylococcus aureus ATCC 29213, should be used.

  • Culture Conditions: Grow the bacteria to the mid-logarithmic phase.

  • Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for each macromolecule:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

  • Antibiotic Treatment: Add this compound at its minimum inhibitory concentration (MIC) to the experimental tubes. Include control tubes with known inhibitors (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, linezolid for protein, and vancomycin for cell wall synthesis) and a no-antibiotic control.

  • Incubation and Sampling: Incubate the tubes and take samples at various time points (e.g., 0, 10, 20, 30, and 60 minutes).

  • Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific radiolabeled precursor in the presence of this compound will indicate the inhibited pathway.

Target Identification Studies

If the macromolecular synthesis assays point towards a specific pathway, the next step is to identify the direct molecular target of this compound.

Methodology (example for a protein target):

  • Affinity Chromatography:

    • Synthesize a derivative of this compound with a linker arm that can be immobilized on a solid support (e.g., agarose (B213101) beads).

    • Prepare a cell lysate from the susceptible bacterial strain.

    • Incubate the cell lysate with the this compound-coupled beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the proteins that specifically bind to this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Target Validation:

    • Once potential target proteins are identified, validate the interaction using techniques such as:

      • Surface Plasmon Resonance (SPR): To measure the binding affinity between this compound and the purified target protein.

      • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

      • Genetic studies: Overexpression or deletion of the gene encoding the putative target protein to observe changes in susceptibility to this compound.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex scientific concepts.

Experimental_Workflow cluster_synthesis Macromolecular Synthesis Assays cluster_target Target Identification DNA DNA ([³H]-thymidine) inhibited_pathway Identify Inhibited Pathway DNA->inhibited_pathway RNA RNA ([³H]-uridine) RNA->inhibited_pathway Protein Protein ([³H]-leucine) Protein->inhibited_pathway CellWall Cell Wall ([¹⁴C]-NAG) CellWall->inhibited_pathway Affinity Affinity Chromatography MassSpec Mass Spectrometry Affinity->MassSpec Validation Target Validation (SPR, ITC) MassSpec->Validation mode_of_action Elucidate Mode of Action Validation->mode_of_action start Start: Susceptible Bacteria start->DNA start->RNA start->Protein start->CellWall inhibited_pathway->Affinity Vancomycin_Pathway UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_peptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM_peptide->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Crosslinked_PG Transpeptidation Vancomycin Vancomycin Vancomycin->UDP_NAM_peptide Binds to D-Ala-D-Ala Linezolid_Pathway mRNA mRNA initiation_complex 70S Initiation Complex mRNA->initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->initiation_complex subunit_30S 30S Ribosomal Subunit subunit_30S->initiation_complex subunit_50S 50S Ribosomal Subunit subunit_50S->initiation_complex protein Protein Synthesis initiation_complex->protein Linezolid Linezolid Linezolid->subunit_50S Binds to 23S rRNA

References

O-Demethylpaulomycin A: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known for their activity primarily against Gram-positive bacteria.[1][2][3] This guide provides a comparative analysis of the available data on this compound and its structural analogs, with a focus on potential cross-resistance with other antibiotic classes. Due to a lack of specific cross-resistance studies for this compound, this guide will focus on its antibacterial spectrum in comparison to related compounds and outline the methodologies for future cross-resistance investigations.

Comparative Antibacterial Spectrum

While direct cross-resistance studies are not extensively available in the public domain, the minimum inhibitory concentration (MIC) data provides insights into the potency of this compound and related paulomycins against various bacterial strains. The following table summarizes the available MIC data for several paulomycin derivatives, including Paulomycin A and B as reference compounds, against a panel of Gram-positive and Gram-negative bacteria.

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalisEscherichia coliKlebsiella pneumoniae
This compound Data not availableData not availableData not availableData not availableData not available
Paulomycin A 0.050.0120.2>100>100
Paulomycin B 0.10.0250.4>100>100
Novel Paulomycin Derivative 1 0.780.11.5650100
Novel Paulomycin Derivative 2 1.560.23.122550
Novel Paulomycin Derivative 3 3.120.396.25>100>100
Novel Paulomycin Derivative 4 6.250.7812.5>100>100

Data is aggregated from a study on novel bioactive paulomycin derivatives and presented for comparative purposes.[2][4][5] All MIC values are in µg/mL.

Mechanism of Action and Implications for Cross-Resistance

The precise mechanism of action for the paulomycin family of antibiotics has not been fully elucidated, though it is suggested that they may act as inhibitors of protein synthesis.[2][5][6] Without a definitive understanding of the molecular target, predicting cross-resistance with other antibiotic classes that have well-defined mechanisms (e.g., beta-lactams, macrolides, fluoroquinolones) is challenging.

Cross-resistance typically occurs when a single resistance mechanism confers insensitivity to multiple drugs.[4] For example, alterations in the drug's target site, enzymatic inactivation of the drug, or active efflux from the bacterial cell can lead to resistance to an entire class of antibiotics or even unrelated antibiotics.[4] Future research into the specific ribosomal binding site or the enzymatic target of this compound is crucial for understanding its potential for cross-resistance.

Experimental Protocols

The determination of antibacterial activity and cross-resistance profiles relies on standardized experimental procedures. The following is a detailed methodology for a typical broth microdilution assay used to determine Minimum Inhibitory Concentrations (MICs).

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Antibiotic stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of the antibiotic in the broth directly in the 96-well plate.

    • The typical concentration range tested can vary depending on the antibiotic's expected potency.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a plate reader.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing antibiotic cross-resistance.

CrossResistanceWorkflow General Workflow for Antibiotic Cross-Resistance Studies cluster_0 Strain Selection & Preparation cluster_1 MIC Determination cluster_2 Data Analysis & Interpretation start Select Panel of Bacterial Strains (Wild-Type and Known Resistant Phenotypes) prep_culture Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_culture mic_test Perform Broth Microdilution MIC Assay for this compound and Comparator Antibiotics prep_culture->mic_test read_mic Determine MIC Values mic_test->read_mic compare_mic Compare MICs of this compound Against Susceptible and Resistant Strains read_mic->compare_mic correlate Correlate Resistance Profiles Between this compound and Other Antibiotics compare_mic->correlate conclusion Draw Conclusions on Potential Cross-Resistance correlate->conclusion

Caption: A flowchart outlining the key steps in an experimental workflow to investigate antibiotic cross-resistance.

Conclusion

The available data on this compound suggests it is a promising antibacterial agent against Gram-positive bacteria. However, a comprehensive understanding of its cross-resistance profile is currently limited by the lack of specific studies and a fully characterized mechanism of action. The experimental protocols and workflows outlined in this guide provide a framework for future research that will be essential for positioning this compound in the landscape of antibacterial therapeutics. Further investigation into its molecular target and its efficacy against a broader panel of multidrug-resistant organisms is strongly encouraged.

References

Synergistic Effects of O-Demethylpaulomycin A with Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of researchers, scientists, and drug development professionals: Data on the synergistic effects of O-Demethylpaulomycin A with other known drugs is not available in the current body of scientific literature. Extensive searches have not yielded any published studies containing quantitative data, experimental protocols, or described signaling pathways related to the combination of this compound with other therapeutic agents.

While the paulomycin class of antibiotics, to which this compound belongs, is known for its activity against Gram-positive bacteria, research into their synergistic potential appears to be limited or non-existent in publicly accessible databases. Paulomycins, including paulomycin A and B, are produced by strains of the bacterium Streptomyces paulus.[1][2] O-Demethylpaulomycins are known derivatives of paulomycins that lack a specific methyl group.[2]

This guide, therefore, cannot provide the requested comparison of this compound's synergistic performance with other alternatives. The absence of experimental data precludes the creation of data tables, detailed methodologies, and visualizations of signaling pathways or experimental workflows as per the core requirements of the original request.

General Principles of Antibiotic Synergy (For Informational Purposes)

In the absence of specific data for this compound, this section provides a general overview of the concepts and methodologies relevant to the study of antibiotic synergy. This information is intended to be a resource for researchers interested in exploring the potential synergistic effects of novel compounds.

Key Concepts in Synergy
  • Synergy: The interaction of two or more drugs to produce a combined effect greater than the sum of their individual effects.

  • Antagonism: The interaction of two or more drugs to produce a combined effect that is less than the sum of their individual effects.

  • Indifference: The absence of any interaction between the drugs.

Common Experimental Protocols for Assessing Synergy

The following are standard in vitro methods used to quantify the interaction between antimicrobial agents:

  • Checkerboard Assay: This is a widely used method to assess the in vitro synergy of two antimicrobial agents. It involves preparing serial dilutions of two drugs in a microtiter plate, both individually and in combination. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

  • Time-Kill Assay: This method assesses the bactericidal activity of antimicrobial agents over time. Bacterial cultures are exposed to drugs alone and in combination at specific concentrations (e.g., multiples of the MIC). The number of viable bacteria is determined at various time points (e.g., 0, 2, 4, 8, 24 hours). Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at 24 hours.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening and confirming synergistic antibiotic interactions.

Synergy_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Elucidation cluster_outcome Interaction Outcome Screening Checkerboard Assay (High-Throughput) Synergy Synergy Screening->Synergy FICI ≤ 0.5 Indifference Indifference Screening->Indifference 0.5 < FICI ≤ 4.0 Antagonism Antagonism Screening->Antagonism FICI > 4.0 Confirmation Time-Kill Assay Mechanism Mechanism of Action Studies Confirmation->Mechanism Synergy->Confirmation

General workflow for assessing antibiotic synergy.

Conclusion

At present, there is a significant knowledge gap regarding the synergistic effects of this compound with other drugs. The information provided in this guide is intended to inform researchers about this gap and to offer a general framework for conducting such studies. Future research is warranted to explore the potential of this compound and other members of the paulomycin class in combination therapies. Such studies would be invaluable to the scientific and drug development communities in the ongoing search for novel strategies to combat antimicrobial resistance.

References

Assessing the Novelty of O-Demethylpaulomycin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. Due to the limited publicly available data specifically for this compound, this guide will focus on the known antibacterial properties of the paulomycin class and compare their general mechanism of protein synthesis inhibition with that of other well-characterized antibiotic classes. This comparative approach will allow for an assessment of the potential novelty of this compound's mechanism.

Introduction to this compound and the Paulomycin Family

This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces paulus.[1] It belongs to the paulomycin family, a group of glycosidic antibiotics that includes the better-known compounds paulomycin A and paulomycin B.[2] Structurally, these compounds are characterized by a unique chemical scaffold. While detailed mechanistic studies on this compound are scarce, the paulomycin family is understood to exert its antibacterial effects by inhibiting bacterial protein synthesis. This mode of action places them in a broad class of clinically important antibiotics. The novelty of their mechanism, therefore, lies in the specifics of their interaction with the bacterial ribosome and the particular stage of protein synthesis they disrupt.

Quantitative Antimicrobial Activity

The antibacterial efficacy of antibiotics is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for paulomycin A and B against a panel of Gram-positive bacteria, providing a baseline for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin A and B against Gram-Positive Bacteria

MicroorganismPaulomycin A (µg/mL)Paulomycin B (µg/mL)
Staphylococcus aureus<2.34<2.34
Staphylococcus epidermidis<2.34<2.34

Data sourced from a study on novel paulomycin derivatives.[3]

Comparison with Other Protein Synthesis Inhibitors

To assess the novelty of the paulomycins' mechanism, it is essential to compare it with other antibiotics that target the bacterial ribosome. Bacterial protein synthesis is a well-established target for antibiotics, which can be broadly categorized based on their binding site on the 30S or 50S ribosomal subunit and the specific stage of translation they inhibit (initiation, elongation, or termination).

Table 2: Comparison of Mechanistic Features of Protein Synthesis-Inhibiting Antibiotics

Antibiotic ClassRibosomal Subunit TargetSpecific Mechanism of ActionRepresentative IC50/MIC Values
Paulomycins (presumed) Likely 50S or 30SInhibition of protein synthesis (specific stage not fully elucidated)MIC <2.34 µg/mL for Paulomycin A/B vs. S. aureus[3]
Tetracyclines 30SBlock the binding of aminoacyl-tRNA to the A-siteMIC for Tetracycline vs. E. coli: 2-8 µg/mL
Macrolides (e.g., Erythromycin) 50SBlock the polypeptide exit tunnel, inhibiting elongationMIC for Erythromycin vs. S. aureus: 0.25-2 µg/mL.[4]
Lincosamides (e.g., Clindamycin) 50SInhibit peptidyl transferase activityMIC for Clindamycin vs. S. aureus: 0.06-0.5 µg/mL
Oxazolidinones (e.g., Linezolid) 50SBind to the P-site at the peptidyl transferase center, inhibiting initiation complex formationMIC for Linezolid vs. S. aureus: 1-4 µg/mL.[5][6]
Aminoglycosides (e.g., Gentamicin) 30SCause misreading of mRNA and inhibit translocationMIC for Gentamicin vs. E. coli: 0.25-4 µg/mL
Chloramphenicol 50SInhibits peptidyl transferase by binding to the A-siteMIC for Chloramphenicol vs. E. coli: 2-8 µg/mL.[7]

The novelty of this compound's mechanism would be established if it were found to bind to a unique site on the ribosome or inhibit a step in protein synthesis in a manner distinct from these established classes.

Experimental Protocols for Mechanistic Elucidation

The following are detailed methodologies for key experiments used to characterize the mechanism of action of protein synthesis-inhibiting antibiotics. These protocols would be essential to definitively determine the novelty of this compound's mechanism.

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein from a DNA or mRNA template in a cell-free system.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract), a DNA or mRNA template encoding a reporter enzyme (e.g., luciferase or β-galactosidase), amino acids, and an energy source.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control and a no-compound control.

  • Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for E. coli) for a defined period (e.g., 1-2 hours).

  • Detection: Measure the activity of the synthesized reporter protein using a suitable substrate. For luciferase, this would involve adding luciferin (B1168401) and measuring luminescence.

  • Data Analysis: Calculate the percent inhibition of protein synthesis for each compound concentration relative to the no-compound control. Determine the IC50 value, the concentration of the compound that inhibits protein synthesis by 50%.

Ribosome Binding Assay

This assay determines if and where an antibiotic binds to the ribosome.

Protocol:

  • Ribosome Preparation: Isolate and purify 70S ribosomes and/or 30S and 50S subunits from a bacterial source (e.g., E. coli).

  • Radiolabeling (optional): The antibiotic can be radiolabeled to facilitate detection.

  • Binding Reaction: Incubate the purified ribosomes or subunits with varying concentrations of the labeled or unlabeled antibiotic in a suitable binding buffer.

  • Separation of Bound and Free Antibiotic: Separate the ribosome-antibiotic complexes from the free antibiotic. This can be achieved by methods such as equilibrium dialysis, ultrafiltration, or gel filtration.

  • Quantification: Quantify the amount of bound antibiotic. For radiolabeled compounds, this can be done by scintillation counting. For unlabeled compounds, competitive binding assays with a known labeled ligand can be used.

  • Data Analysis: Determine the dissociation constant (Kd) to quantify the binding affinity of the antibiotic for the ribosome.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_inhibitors Antibiotic Inhibition 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation (Elongation) 30S_subunit 30S Subunit 30S_subunit->50S_subunit Forms 70S mRNA mRNA mRNA->30S_subunit Initiation tRNA Aminoacyl-tRNA tRNA->30S_subunit Enters A-site Tetracyclines Tetracyclines Tetracyclines->30S_subunit Blocks A-site Macrolides Macrolides Macrolides->50S_subunit Blocks exit tunnel Oxazolidinones Oxazolidinones Oxazolidinones->50S_subunit Inhibits initiation Paulomycins Paulomycins (Hypothesized) Paulomycins->50S_subunit Inhibits protein synthesis IVT_Workflow Start Start Prepare_Reaction_Mix Prepare IVT Reaction Mix (Cell-free extract, template, amino acids) Start->Prepare_Reaction_Mix Add_Compound Add this compound (or other test compounds) Prepare_Reaction_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Reporter Measure Reporter Activity (e.g., Luminescence) Incubate->Measure_Reporter Analyze_Data Analyze Data and Determine IC50 Measure_Reporter->Analyze_Data End End Analyze_Data->End

References

Unlocking the Therapeutic Promise of Paulomycin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the therapeutic potential of O-Demethylpaulomycin A and its derivatives against other alternatives, supported by available experimental data. This analysis delves into their antibacterial and cytotoxic activities, providing a framework for future research and development.

Paulomycins, a class of glycosylated antibiotics produced by Streptomyces, have long been recognized for their potent activity, primarily against Gram-positive bacteria.[1] Recent research has expanded this family, introducing novel derivatives with altered bioactivities and improved stability. This guide focuses on comparing the performance of these derivatives, including this compound and B, novel thiazole-containing paulomycins, and paulomycin G, to provide a comprehensive overview of their therapeutic potential.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the available quantitative data on the antibacterial and cytotoxic activities of various paulomycin derivatives are summarized below.

Antibacterial Activity

The antibacterial efficacy of paulomycin derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

CompoundS. aureus (μg/mL)S. epidermidis (μg/mL)E. coli (μg/mL)K. pneumoniae (μg/mL)
Paulomycin A 3.126.25>200>200
Paulomycin B 3.126.25>200>200
Compound 1 (Thiazole derivative) 2550100100
Compound 2 (Thiazole derivative) 50100150150
Compound 3 (Thiazole derivative) 12.5255050
Compound 4 (Thiazole derivative) 2550100100
Paulomycin G >50 (MRSA)-38-
This compound Data not availableData not availableData not availableData not available
O-Demethylpaulomycin B Data not availableData not availableData not availableData not available

Note: Data for Paulomycin A, B, and Compounds 1-4 are from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074". Data for Paulomycin G is from "Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines...". Specific MIC values for this compound and B were not available in the reviewed literature, although their antibacterial properties have been noted.[2]

The data indicates that while the novel thiazole-containing derivatives (Compounds 1-4) exhibit antibacterial activity, they are generally less potent against Gram-positive bacteria than the parent compounds, Paulomycin A and B. However, Compounds 3 and 4 show improved activity against Gram-negative bacteria, a significant finding as paulomycins are typically less effective against this class of bacteria.[3]

Cytotoxic Activity

The cytotoxic potential of paulomycin derivatives, particularly their ability to inhibit the growth of cancer cells, is a promising area of investigation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMiaPaca-2 (Pancreatic) (μM)MCF-7 (Breast) (μM)HepG2 (Liver) (μM)
Paulomycin G 0.81.21.5
Paulomycin B >10>10>10
This compound Data not availableData not availableData not available
O-Demethylpaulomycin B Data not availableData not availableData not available

Note: Data is from "Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines...".

Paulomycin G demonstrates significant cytotoxic activity against pancreatic, breast, and liver cancer cell lines, while Paulomycin B shows no significant activity at the concentrations tested.[4] This highlights the potential of specific structural modifications in imparting anticancer properties to the paulomycin scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh culture of the test bacterium on an appropriate agar (B569324) medium.
  • Inoculum Preparation: Suspend isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Antimicrobial Agent: Prepare a stock solution of the test compound, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), and then prepare serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

2. Assay Procedure:

  • Add 100 µL of the diluted antimicrobial agent to the wells of the 96-well plate.
  • Add 100 µL of the standardized bacterial inoculum to each well.
  • Include a growth control well (broth and bacteria, no antimicrobial agent) and a sterility control well (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed the cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plate for another 3-4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Paulomycin Biosynthesis Pathway

Understanding the biosynthesis of paulomycins is key to developing new derivatives through genetic engineering and combinatorial biosynthesis. The following diagram illustrates the proposed biosynthetic pathway.

Paulomycin_Biosynthesis cluster_chorismate Chorismate Pathway cluster_sugar Deoxysugar Biosynthesis cluster_assembly Paulomycin Assembly Chorismate Chorismate Aminodeoxychorismate Aminodeoxychorismate Chorismate->Aminodeoxychorismate p_Aminobenzoate p_Aminobenzoate Aminodeoxychorismate->p_Aminobenzoate Paulic_Acid_Precursor Paulic Acid Precursor p_Aminobenzoate->Paulic_Acid_Precursor Paulomycin_Aglycone Paulomycin Aglycone p_Aminobenzoate->Paulomycin_Aglycone Glucose_1P Glucose-1-P TDP_Glucose TDP-Glucose Glucose_1P->TDP_Glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->TDP_4_keto_6_deoxy_D_glucose TDP_D_allose TDP-D-allose TDP_4_keto_6_deoxy_D_glucose->TDP_D_allose TDP_L_paulomycose TDP-L-paulomycose TDP_4_keto_6_deoxy_D_glucose->TDP_L_paulomycose Glycosylated_Intermediate_1 Glycosylated Intermediate 1 TDP_D_allose->Glycosylated_Intermediate_1 Glycosylated_Intermediate_2 Glycosylated Intermediate 2 TDP_L_paulomycose->Glycosylated_Intermediate_2 Paulic_Acid Paulic Acid Paulic_Acid_Precursor->Paulic_Acid Paulomycin Paulomycin Paulic_Acid->Paulomycin Paulomycin_Aglycone->Glycosylated_Intermediate_1 GTase Glycosylated_Intermediate_1->Glycosylated_Intermediate_2 GTase Glycosylated_Intermediate_2->Paulomycin Acyltransferase

Caption: Proposed biosynthetic pathway of paulomycins.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration of a paulomycin derivative.

MIC_Workflow cluster_prep cluster_assay cluster_analysis prep Preparation bact_culture Bacterial Culture (18-24h) inoculum Inoculum Standardization (0.5 McFarland) bact_culture->inoculum plate_setup 96-Well Plate Setup inoculum->plate_setup serial_dil Serial Dilution of Paulomycin Derivative serial_dil->plate_setup assay Assay incubation Incubation (37°C, 18-24h) plate_setup->incubation read_results Visual Inspection for Growth incubation->read_results analysis Analysis det_mic Determine MIC read_results->det_mic

Caption: Workflow for MIC determination.

Concluding Remarks

The exploration of this compound and its derivatives reveals a promising landscape for the development of novel therapeutics. While concrete data for this compound and B remains to be published, the comparative analysis of other derivatives showcases the potential for this class of compounds to address both bacterial infections and cancer. The enhanced activity of some derivatives against Gram-negative bacteria and the potent cytotoxicity of paulomycin G underscore the importance of continued structure-activity relationship studies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of these intriguing natural products. Future research should focus on elucidating the mechanism of action and the specific signaling pathways affected by these compounds to accelerate their journey from the laboratory to clinical applications.

References

A Comparative Analysis of O-Demethylpaulomycin A and O-demethylfortimicin A: Antimicrobial Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activities of O-Demethylpaulomycin A and O-demethylfortimicin A. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, data for the closely related parent compounds, paulomycin A and B, are used as a proxy for comparative purposes. This document summarizes available quantitative data, outlines experimental protocols for determining antimicrobial susceptibility, and visualizes the mechanisms of action and experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial activities of this compound (represented by paulomycin A/B) and O-demethylfortimicin A are summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound (as Paulomycin A/B) MIC (µg/mL)O-demethylfortimicin A MIC (µg/mL)
Staphylococcus aureus<2.34[1]Active in low concentrations[2]
Escherichia coliInactive≤3.1[3]
Klebsiella pneumoniaeInactive≤3.1[3]
Enterobacter cloacaeInactive≤3.1[3]
Pseudomonas aeruginosaInactive3-fold more active than fortimicin (B10828623) A
Proteus mirabilisNot AvailableMost active compared to fortimicin A and gentamicin
Streptococcus spp.Active (briefly discussed)Poor activity

Note: The antibacterial properties of O-demethylpaulomycins A and B have been described as active against Staphylococcus aureus and Streptococcus, but specific MIC values were not provided in the reviewed literature. The data for paulomycin A and B against S. aureus is included as a reference point for the expected activity of this compound. O-demethylfortimicin A shows broad-spectrum activity, particularly against Gram-negative bacteria, with its overall activity being superior to that of its parent compound, fortimicin A.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical method for assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This protocol is a standardized method used to determine the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Culture: An 18-24 hour culture of the test bacterium grown on a suitable agar (B569324) medium.

  • Antimicrobial Stock Solution: A stock solution of the test compound (this compound or O-demethylfortimicin A) is prepared at a known concentration in a suitable solvent.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile plates for setting up the dilution series.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial stock solution is performed in the 96-well microtiter plate using the broth medium.

  • This creates a range of decreasing concentrations of the antimicrobial agent across the wells of the plate.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control well.

  • The plate is then incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Interpretation of Results:

  • After incubation, the plate is examined for visible bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for the parent compounds of this compound and O-demethylfortimicin A, as well as a typical experimental workflow for determining antimicrobial susceptibility.

G Mechanism of Action: Paulomycins vs. Fortimicins cluster_0 Paulomycins cluster_1 Fortimicins (Aminoglycosides) Paulomycin Paulomycin (e.g., this compound) PaulicAcid Paulic Acid Moiety Paulomycin->PaulicAcid contains Target_P Bacterial Target (Undetermined) PaulicAcid->Target_P crucial for activity Fortimicin Fortimicin (e.g., O-demethylfortimicin A) Ribosome Bacterial 30S Ribosomal Subunit Fortimicin->Ribosome binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath leads to

Caption: Proposed mechanisms of action for paulomycins and fortimicins.

G Experimental Workflow: MIC Determination start Start: Bacterial Isolate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antimicrobial Agent serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Navigating the Safe Disposal of O-Demethylpaulomycin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a detailed, step-by-step procedure for the proper disposal of O-Demethylpaulomycin A, aligning with standard laboratory safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) advises treating it with caution.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

This compound: Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 113603-74-0
Molecular Formula C₃₃H₄₄N₂O₁₇S
Molecular Weight 772.77 g/mol
Physical State Solid (assumed)
Solubility Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through a certified hazardous waste disposal program. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Treat all this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization

  • Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, leak-proof lid.

  • The original product container can be used if it is properly re-labeled as "Hazardous Waste."

Step 3: Labeling

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • Any associated hazards (e.g., "Handle with Caution," "Potential Irritant")

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Arrange for Pickup and Disposal

  • Once the container is full or is ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1]

Accidental Spill Response

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill before placing it in the waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Contaminated Labware or Unused Compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Place in a Labeled, Sealed, and Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety for Pickup E->F G Final Disposal by Certified Hazardous Waste Vendor F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like O-Demethylpaulomycin A is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize risk and ensure a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended. Two pairs should be worn, with the outer glove covering the cuff of the gown.[1][2]
Body Protection Protective gownA disposable, fluid-resistant gown that closes in the back is required.[1][2]
Respiratory Protection NIOSH-certified N95 respirator or higherRequired when handling the powder form to avoid dust formation and inhalation.[2]
Eye Protection Safety goggles or a full-face shieldShould be worn whenever there is a risk of splashing.[1][3]
Foot Protection Shoe coversRecommended to prevent the spread of contamination.[1]

II. Health Hazard Information

While specific quantitative data on the toxicity of this compound is limited, it should be handled as a potent, potentially hazardous compound.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[4]
Carcinogenicity Suspected of causing cancer.[4]
Inhalation May cause respiratory irritation. Avoid breathing dust.[5]
Skin Contact May cause skin irritation. Avoid contact with skin.[5]
Eye Contact May cause eye irritation. Avoid contact with eyes.[5]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
If Inhaled Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
In Case of Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
In Case of Eye Contact Rinse thoroughly with fresh water for at least 15 minutes. Seek immediate medical attention.[5]
If Swallowed Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[4][5]
Accidental Release Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a sealed container for disposal.[5]

IV. Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

AspectProcedure
Handling - Work in a designated area, such as a chemical fume hood or a biological safety cabinet. - Avoid the formation of dust and aerosols. - Do not eat, drink, or smoke in the handling area.[4] - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container in a dry, well-ventilated area. - Keep locked up or in an area accessible only to authorized personnel.[4]

V. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated PPE Dispose of all used PPE (gloves, gowns, etc.) in a designated hazardous waste container immediately after use.[2]
Unused Compound Dispose of contents and container to an approved waste disposal plant.[4]
Contaminated Labware Decontaminate reusable labware with an appropriate cleaning agent. Dispose of single-use labware as hazardous waste.

VI. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Proceed Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Proceed Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Proceed Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Proceed Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Proceed

Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.